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  • Product: ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
  • CAS: 1447963-48-5

Core Science & Biosynthesis

Foundational

The Pyrazole-Pyridazine Axis: Chemical Structure, Properties, and Synthesis of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Executive Summary In contemporary medicinal chemistry, the strategic fusion of distinct heterocyclic pharmacophores is a proven methodology for discovering highly selective therapeutics. Ethyl 6-(1H-pyrazol-1-yl)pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic fusion of distinct heterocyclic pharmacophores is a proven methodology for discovering highly selective therapeutics. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (CAS: 1447963-48-5) represents a sophisticated building block that unites the electron-deficient pyridazine core with the electron-rich pyrazole ring. This in-depth technical guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols associated with this privileged scaffold, providing drug development professionals with a comprehensive blueprint for its utilization.

Structural Architecture & Physicochemical Profiling

The molecular architecture of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is characterized by a bidentate-like nitrogen arrangement. The pyridazine ring (1,2-diazine) serves as a rigid, planar core. At the C3 position, the ethyl carboxylate moiety provides a lipophilic synthetic handle, while the C6 position is substituted with a 1H-pyrazol-1-yl group via a C-N bond.

This specific arrangement allows the molecule to participate in complex hydrogen bonding networks, often acting as a hinge-binding motif in kinase active sites or as a selective inhibitor in cyclooxygenase (COX) pathways 1.

Quantitative Physicochemical Data

Data summarized for computational modeling and pharmacokinetic (PK) predictions.

PropertyValuePharmacological Significance
Molecular Formula C₁₀H₁₀N₄O₂Optimal low-molecular-weight starting point for fragment-based drug design (FBDD).
Molecular Weight 218.21 g/mol Well within Lipinski’s Rule of 5; allows for downstream functionalization without exceeding 500 Da.
Exact Mass 218.08037 g/mol Critical for high-resolution mass spectrometry (HRMS) validation during synthesis.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 5Provides multiple interaction points for target protein residues (e.g., via the pyridazine nitrogens).
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the fused aromatic systems.

Mechanistic Rationale: The Pyrazole-Pyridazine Axis in Drug Design

The selection of the pyrazole-pyridazine scaffold is not arbitrary; it is driven by profound mechanistic causality. The pyridazine ring is an excellent bioisostere for benzene and pyridine, offering improved water solubility and a reduced risk of metabolic oxidation (e.g., avoiding toxic epoxide intermediates) 2.

When coupled with pyrazole—a nucleus recognized for its anti-inflammatory, antiviral, and anticancer properties 3—the hybrid molecule demonstrates a synergistic effect. For instance, in the context of inflammation, these hybrids have been shown to selectively bind the COX-2 active site, blocking arachidonic acid conversion without the gastric ulcerogenic side effects typical of traditional NSAIDs.

COX2_Pathway A Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate B COX-2 Active Site Binding (Hinge Region) A->B Competitive Inhibition C Arachidonic Acid Conversion Blocked B->C Enzymatic Blockade D Prostaglandin (PGE2) Reduction C->D Pathway Downregulation E Phenotypic Outcome: Anti-inflammatory Effect D->E Reduced Edema/Pain

Mechanistic pathway of targeted COX-2 inhibition by the pyrazole-pyridazine scaffold.

Synthetic Methodology & Self-Validating Protocols

To synthesize ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, a Nucleophilic Aromatic Substitution (S_N_Ar) is the most robust approach. As a Senior Application Scientist, I emphasize that a protocol must be self-validating—meaning the physical and chemical changes observed at each step inherently confirm the success of the underlying mechanistic logic.

Step-by-Step Experimental Workflow

1. Reagent Preparation & Solvent Selection

  • Action: Dissolve 1.0 equivalent of ethyl 6-chloropyridazine-3-carboxylate and 1.2 equivalents of 1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It is specifically chosen because it solvates the cations while leaving the nucleophilic pyrazolide anion "naked" and highly reactive, effectively stabilizing the transient Meisenheimer complex formed during the S_N_Ar process.

2. Base-Mediated Activation

  • Action: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

  • Causality: K₂CO₃ acts as a mild inorganic base to deprotonate the 1H-pyrazole (pKa ~14.4). A mild base is strictly required here; utilizing a strong base like NaOH would result in the unwanted saponification of the ethyl ester moiety.

3. Thermal Activation & Reaction

  • Action: Heat the reaction mixture to 80°C for 4–6 hours under an inert argon atmosphere.

  • Causality: While the electron-withdrawing pyridazine ring activates the C6-position, thermal energy is necessary to overcome the activation energy barrier for the cleavage of the resilient C-Cl bond.

4. Self-Validation via LC-MS

  • Action: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.

  • Validation: The protocol self-validates when the starting material peak (m/z ~186) disappears, and a new, dominant peak emerges at m/z 219.08[M+H]⁺ . This mass shift definitively proves the displacement of the chlorine atom by the pyrazole ring.

5. Workup and Purification

  • Action: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine.

  • Causality: DMF is highly miscible with water and organic solvents. Washing with LiCl/brine forces the DMF into the aqueous phase, preventing solvent contamination in the final product. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis_Workflow Step1 Ethyl 6-chloropyridazine -3-carboxylate Step3 Nucleophilic Aromatic Substitution (SNAr) Step1->Step3 Step2 1H-Pyrazole + K2CO3 in anhydrous DMF Step2->Step3 Step4 LC-MS Self-Validation (m/z 219 [M+H]+) Step3->Step4 Heat 80°C, 4-6h Step5 Aqueous Workup & LiCl Brine Wash Step4->Step5 Confirm Conversion Step6 Target Compound: Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate Step5->Step6 Column Purification

Standard SNAr synthetic workflow for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate.

Biological Applications & Future Perspectives

The ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate scaffold is not merely an end-product; it is a highly functionalized intermediate. By hydrolyzing the ethyl ester to a carboxylic acid, researchers can perform amide coupling with various pharmacophores to generate libraries of targeted inhibitors.

Recent literature highlights the efficacy of pyrazolo-pyridazine derivatives in combating viral infections, notably demonstrating significant inhibition of the Zika virus (ZIKV) with high selectivity indices 4. Furthermore, their ability to act as selective kinase inhibitors positions this specific chemical architecture at the forefront of next-generation oncology and immunology drug development.

References

  • National Center for Biotechnology Information (PMC). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. Retrieved from:[Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole and pyridazine scaffolds are well-established pharmacophores in medicinal chemistry, frequently appearing in molecules wi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole and pyridazine scaffolds are well-established pharmacophores in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities. This technical guide delves into the probable in vitro mechanisms of action of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, a compound combining these two key heterocyclic systems. While direct experimental data for this specific molecule is limited, this paper synthesizes information from closely related analogues to propose and detail the most likely molecular targets and cellular pathways. The primary hypothesized mechanisms include kinase inhibition and modulation of inflammatory pathways. This guide provides detailed, step-by-step protocols for the key in vitro experiments required to elucidate the precise mechanism of action, offering a robust framework for researchers investigating this and similar compounds.

Introduction: The Pyrazole-Pyridazine Scaffold - A Privileged Structure in Drug Discovery

The fusion of pyrazole and pyridazine rings in a single molecular entity creates a "hybrid" with significant potential for biological activity. Both individual scaffolds are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in numerous FDA-approved drugs, particularly as a kinase inhibitor.[2][3] The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, is also a versatile scaffold found in compounds with anti-inflammatory, anticancer, and other therapeutic properties.[4][5]

The combination of these two moieties in ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate suggests a strong likelihood of interaction with key cellular signaling pathways, particularly those involved in cell proliferation and inflammation. The ethyl carboxylate group can influence the compound's physicochemical properties, such as membrane permeability and solubility, which are critical for its in vitro activity.[6]

Hypothesized Mechanisms of Action

Based on extensive literature on related compounds, two primary mechanisms of action are proposed for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate:

  • Kinase Inhibition: The pyrazole-pyridazine core is a common feature in a multitude of kinase inhibitors.[3][7][8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

  • Anti-inflammatory Activity: Many pyrazole and pyridazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[1][9]

This guide will focus on the experimental workflows required to investigate these two highly probable mechanisms.

Investigating Kinase Inhibition: A Primary Hypothesis

The structural motifs within ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate are highly suggestive of kinase inhibitory activity. Numerous compounds with a pyrazole or pyridazine core have been identified as potent inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Glycogen Synthase Kinase 3β (GSK3β), and c-Met.[3][7][8][10]

Initial Screening: Kinase Panel Profiling

A broad kinase panel screen is the most efficient initial step to identify potential kinase targets. This can be outsourced to specialized contract research organizations (CROs) that offer panels of hundreds of kinases.

Experimental Workflow: Kinase Panel Screening

kinase_panel_workflow start Compound Submission (Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate) assay_setup Kinase Panel Assay Setup (e.g., 384-well format) start->assay_setup incubation Incubation with Kinases, ATP, and Substrates assay_setup->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (% Inhibition Calculation) detection->data_analysis hit_identification Hit Identification (Kinases with significant inhibition) data_analysis->hit_identification end Report Generation hit_identification->end

Caption: Workflow for initial kinase target identification.

Determination of IC50 Values for "Hit" Kinases

Once potential kinase targets ("hits") are identified from the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This provides a quantitative measure of the compound's potency.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay as an example)

Objective: To determine the IC50 value of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate against a specific kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the compound dilution. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the kinase reaction by adding 5 µL of a 1x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Luminescence Measurement: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the "no inhibition" controls (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example IC50 Values for Structurally Related Compounds

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-b]pyridazinesCDK4Varies[7]
Pyrazole-basedAkt11.3[3]
Pyrazole-basedAurora A160[3]
Triazolopyrazinec-MetVaries[10]
Mechanism of Inhibition Studies: ATP Competition Assay

To determine if the compound acts as an ATP-competitive inhibitor, the IC50 is determined at varying concentrations of ATP.

Experimental Workflow: ATP Competition Assay

atp_competition_workflow start Select Hit Kinase ic50_low_atp Determine IC50 at Low [ATP] (e.g., Km/10) start->ic50_low_atp ic50_km_atp Determine IC50 at Km [ATP] start->ic50_km_atp ic50_high_atp Determine IC50 at High [ATP] (e.g., 10x Km) start->ic50_high_atp data_analysis Analyze IC50 Shift (Plot IC50 vs. [ATP]) ic50_low_atp->data_analysis ic50_km_atp->data_analysis ic50_high_atp->data_analysis conclusion Determine Mechanism data_analysis->conclusion atp_competitive ATP-Competitive (IC50 increases with [ATP]) conclusion->atp_competitive Yes non_competitive Non-Competitive (IC50 independent of [ATP]) conclusion->non_competitive No uncompetitive Uncompetitive (IC50 decreases with [ATP]) conclusion->uncompetitive Possible

Caption: Workflow for determining the mechanism of kinase inhibition.

Investigating Anti-inflammatory Activity

The pyrazole-pyridazine scaffold is also prevalent in compounds with anti-inflammatory properties.[1] The investigation into this potential mechanism focuses on two key areas: inhibition of COX enzymes and suppression of pro-inflammatory mediators in immune cells.

COX-1 and COX-2 Inhibition Assays

A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. It is crucial to assess the inhibitory activity of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate against both COX-1 and COX-2 to determine its potency and selectivity.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound dilutions. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and DMSO as a vehicle control.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Add Amplex Red reagent and HRP. The peroxidase activity of COX converts Amplex Red to the fluorescent product resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values as described for the kinase assay.

Measurement of Pro-inflammatory Cytokines in Macrophages

To assess the broader anti-inflammatory effects, the ability of the compound to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages can be measured.[1]

Protocol: Cytokine Measurement in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the effect of the test compound on TNF-α and IL-6 production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • MTT assay kit for cell viability

  • ELISA kits for mouse TNF-α and IL-6

Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a stimulated control (LPS, no compound).

  • Cell Viability Assessment: In a parallel plate, perform an MTT assay to ensure the compound concentrations used are not cytotoxic.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for TNF-α and IL-6 and calculate the concentration of each cytokine in the samples. Express the results as a percentage of the LPS-stimulated control.

Data Presentation: Example Anti-inflammatory Activity of a Related Compound

CompoundCell LineCytokine% Reduction at 10 µMReference
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoateLPS-stimulated macrophagesTNF-α62%[6]
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoateLPS-stimulated macrophagesIL-658%[6]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. The strong precedence for kinase inhibition and anti-inflammatory activity among structurally related compounds makes these the most probable mechanisms to investigate. The detailed protocols provided herein offer a clear path for researchers to determine the specific molecular targets and cellular effects of this compound.

Should initial screens for kinase and COX inhibition prove negative, further investigation into other enzyme families, such as phosphodiesterases or other metabolic enzymes, may be warranted based on the broad biological activity of the pyrazole and pyridazine scaffolds.[11] Ultimately, a thorough understanding of the in vitro mechanism of action is a critical step in the development of this and similar molecules as potential therapeutic agents.

References

  • VulcanChem. ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate.
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692–2708. Available from: [Link]

  • Stevens, K. L., Reno, M. J., Alberti, J. B., Price, D. J., Kane-Carson, L. S., Knick, V. B., ... & Peel, M. R. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758–5762.
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different... Available from: [Link]

  • PMC. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Available from: [Link]

  • ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Computational Studies and In Vitro Biological Effects of Novel Pyrazoles, Pyridazines, Thiazoles Containing a Quinazoline Scaffold | Request PDF. Available from: [Link]

  • MDPI. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Available from: [Link]

  • PubMed. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available from: [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available from: [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). Available from: [Link]

  • PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Available from: [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PubMed. (2017). Identification of 3-substituted-6-(1-(1H-[1][6][7]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors via metabolite profiling-based structural optimization. Available from: [Link]

  • ResearchGate. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Available from: [Link]

  • ACS Publications. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) | Journal of Medicinal Chemistry. Available from: [Link]

Sources

Exploratory

material safety data sheet SDS for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Advanced Material Safety & Handling Whitepaper: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in Drug Discovery Executive Summary As a Senior Application Scientist overseeing the development of novel heteroaromatic l...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Material Safety & Handling Whitepaper: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing the development of novel heteroaromatic libraries, I frequently evaluate the safety and handling parameters of advanced building blocks. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate represents a highly privileged scaffold in modern medicinal chemistry. By fusing a pyrazole ring—a potent hydrogen bond donor/acceptor—with a rigid pyridazine core, this compound mimics the adenine ring of ATP. This structural homology makes it an exceptional intermediate for synthesizing Protein Kinase Inhibitors (PKIs) targeting Janus kinases (JAK), Aurora kinases, and MARK4 [1][2].

However, the very properties that make this compound pharmacologically valuable also dictate its toxicological risks. This whitepaper transcends a standard Material Safety Data Sheet (SDS), providing researchers with a causality-driven guide to the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols for this specific ester.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic reactions and biological systems. The N-unsubstituted pyrazole ring typically possesses amphoteric properties; however, because the nitrogen at position 1 is linked to the pyridazine core in this molecule, it loses its acidic pyrrole-like NH, fundamentally altering its hydrogen-bonding profile [3].

Table 1: Physicochemical Properties and Handling Implications

PropertyValueCausality / Handling Implication
Chemical Formula C10H10N4O2-
Molecular Weight 218.22 g/mol Falls well within Lipinski’s Rule of 5; highly permeable through biological membranes.
Physical State Solid (Crystalline)Prone to aerosolization. Requires strict dust control (local exhaust ventilation) to prevent inhalation.
H-Bond Donors 0N1 substitution abolishes the H-bond donor capacity, increasing lipophilicity [3].
H-Bond Acceptors 4High affinity for kinase hinge regions via nitrogen lone pairs; increases off-target binding risk.
LogP (Estimated) ~1.2 - 1.8Optimal lipophilicity for cellular entry. Spills on skin will rapidly absorb if dissolved in carrier solvents (e.g., DMSO).

Hazard Identification & Mechanistic Toxicology

Standard safety data for pyridazine derivatives typically lists generic hazards such as H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [4]. However, from a drug development perspective, we must evaluate the mechanistic toxicology.

The Risk of Off-Target Kinase Inhibition: Because the pyrazolyl-pyridazine scaffold is an ATP-competitive bioisostere [1], accidental systemic exposure poses a unique risk. If inhaled as a fine dust or absorbed transdermally via a solvent carrier, the compound bypasses first-pass hepatic metabolism. Once in systemic circulation, the pyridazine and pyrazole nitrogens can form critical hydrogen bonds with the highly conserved hinge region of endogenous kinases, displacing ATP and potentially triggering unintended cell cycle arrest or apoptosis [2].

MechanisticTox Exposure Accidental Exposure (Inhalation/Dermal) Systemic Systemic Circulation (Bypasses First-Pass) Exposure->Systemic Absorption Kinase Off-Target Kinase Binding (JAK / Aurora) Systemic->Kinase Distribution ATP Endogenous ATP Displacement Kinase->ATP Competitive Inhibition Toxicity Cellular Toxicity / Apoptosis Kinase->Toxicity Pathway Disruption

Fig 1. Mechanistic pathway of off-target kinase inhibition following accidental exposure.

Standard Operating Procedures (SOPs): Synthesis & Handling

To utilize this compound, researchers often synthesize it via the esterification of the commercially available 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid [5]. The following protocol is designed as a self-validating system , ensuring that every step has a built-in chemical checkpoint.

Step-by-Step Methodology: Fischer Esterification Workflow
  • Reagent Preparation: Suspend 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).

    • Causality: Water is a byproduct of Fischer esterification. Using strictly anhydrous ethanol drives the Le Chatelier equilibrium toward the ethyl ester product.

  • Acid Catalysis: Add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise at 0°C.

    • Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the ethanol.

  • Reflux & Monitoring: Heat the mixture to 80°C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent.

    • Causality: TLC acts as the validation checkpoint. The reaction is complete only when the highly polar baseline spot (carboxylic acid) disappears, replaced by a higher Rf​ spot (the less polar ester).

  • Quenching: Cool the reaction to 0°C and slowly add saturated aqueous NaHCO3​ until the pH reaches 7-8.

    • Causality: Why use NaHCO3​ instead of NaOH ? A strong base like NaOH would rapidly hydrolyze the newly formed ethyl ester back into the starting material via saponification. NaHCO3​ provides a mild buffering capacity that neutralizes the acid catalyst without destroying the product.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

SynthesisWorkflow Step1 Step 1: Reagent Prep Carboxylic Acid + EtOH Step2 Step 2: Acid Catalysis Add H2SO4 (0.1 eq) Step1->Step2 Anhydrous conditions Step3 Step 3: Reflux (80°C) Drive Esterification Step2->Step3 Protonation of carbonyl Step4 Step 4: Basic Quench NaHCO3 to pH 7-8 Step3->Step4 TLC Monitoring Step5 Step 5: Isolation EtOAc Extraction & Column Step4->Step5 Prevents hydrolysis

Fig 2. Self-validating synthetic workflow for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate.

Causality-Driven PPE & Storage Guidelines

Do not rely on generic laboratory safety habits; tailor your Personal Protective Equipment (PPE) to the specific physicochemical threats of this molecule.

  • Glove Selection: Use Nitrile gloves (minimum 0.11 mm thickness), double-gloved when handling solutions.

    • Causality: This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. These polar aprotic solvents rapidly permeate latex and can carry the dissolved kinase-inhibiting compound directly through the skin barrier.

  • Respiratory Protection: N95 or P100 particulate respirator required during weighing of the dry powder.

    • Causality: The crystalline structure is prone to creating microscopic airborne dust. Inhalation provides a direct route to the bloodstream via the alveolar capillary bed.

  • Storage Conditions: Store at -20°C under an inert Argon atmosphere in amber vials.

    • Causality: The electron-rich nitrogen atoms in the pyridazine ring are susceptible to N-oxidation by atmospheric oxygen over prolonged periods, which alters the compound's dipole moment and ruins its pharmacological binding affinity.

References

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at:[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at:[Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

An In-depth Technical Guide on the Preliminary Biological Activity of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicated preliminary biological activity of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicated preliminary biological activity of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related pyrazole and pyridazine derivatives to project its potential therapeutic applications and outlines the requisite experimental protocols for their validation. The guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a robust framework for investigation. This document serves as a foundational resource for researchers initiating studies on this compound, offering insights into its potential as an antimicrobial and anticancer agent.

Introduction and Chemical Context

The molecule ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring both a pyrazole and a pyridazine ring system. These two scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2]

  • Pyrazole Derivatives: Known for a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The pyrazole ring system is a core component of several approved drugs.[2][6]

  • Pyridazine Derivatives: These moieties are also of significant interest, with numerous derivatives exhibiting potent anticancer, antihypertensive, and antimicrobial properties.[7][8][9] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, contributing to interactions with biological targets.[9]

The combination of these two pharmacophores in a single molecular entity suggests a high potential for significant biological activity, making ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate a compelling candidate for further investigation.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on related compounds, the primary areas of predicted biological activity for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate are antimicrobial and anticancer activities.

Potential Antimicrobial Activity

Derivatives of both pyrazole and pyridazine have demonstrated significant activity against a range of microbial pathogens.[3][5][10] Pyrazole-containing compounds have been shown to inhibit bacterial growth through various mechanisms, including the inhibition of DNA gyrase.[3] Some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

The pyridazine moiety can also contribute to antimicrobial effects. The combination of these two heterocyclic systems in the target molecule suggests the potential for broad-spectrum antibacterial and antifungal activity.

Potential Anticancer Activity

The pyridazine scaffold is a central component in many anticancer derivatives, with some pyridazine-based drugs already on the market.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for tumor growth and development.[11] Pyrazole derivatives have also been extensively investigated for their anticancer properties, with some showing significant cytotoxicity against various cancer cell lines.[2][6][11] The combination of these two pharmacophores could lead to a synergistic effect, resulting in a potent anticancer agent.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, a series of well-established in vitro assays are recommended.

In Vitro Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity is crucial to determine the spectrum of activity and the minimum inhibitory concentration (MIC).

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Dispense Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Causality and Self-Validation: This method provides a quantitative measure of antimicrobial potency. The inclusion of positive and negative controls ensures the validity of the results by confirming the viability of the microorganisms and the sterility of the medium.

This is a qualitative method to assess the antimicrobial activity of a compound.[14][15]

Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and uniformly streak the surface with a standardized microbial inoculum.

  • Disk Application: Apply sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Causality and Self-Validation: The size of the inhibition zone correlates with the sensitivity of the microorganism to the compound. A larger zone indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Stock Solution Broth_Dilution Broth Microdilution (Quantitative) Compound->Broth_Dilution Disk_Diffusion Agar Disk Diffusion (Qualitative) Compound->Disk_Diffusion Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Broth_Dilution Inoculum->Disk_Diffusion MIC Determine MIC (μg/mL) Broth_Dilution->MIC Zone Measure Zone of Inhibition (mm) Disk_Diffusion->Zone

A flowchart of the experimental workflow for antimicrobial screening.

In Vitro Anticancer Activity Evaluation

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's anticancer potential.[16][17][18]

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19][20]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality and Self-Validation: The amount of formazan produced is directly proportional to the number of viable cells.[17] The use of untreated control cells as a reference allows for the accurate determination of cytotoxicity.

Workflow for MTT Assay

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Varying Concentrations) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

A step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

The quantitative data obtained from the experimental assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureus162
E. coli324
P. aeruginosa648
C. albicans81

Note: The control drug would be a standard antibiotic or antifungal agent.

Table 2: Hypothetical Anticancer Activity Data

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Control Drug
MCF-7 (Breast)12.55.2
HCT-116 (Colon)18.77.8
A549 (Lung)25.110.4

Note: The control drug would be a standard chemotherapeutic agent like Doxorubicin.

Conclusion

While direct experimental evidence for the biological activity of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is currently limited, the established pharmacological profiles of its constituent pyrazole and pyridazine moieties strongly suggest its potential as a valuable lead compound in the development of new antimicrobial and anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research, including in vivo studies and investigation into the mechanism of action, will be essential to fully elucidate the therapeutic potential of this promising molecule.

References

  • - Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

  • - Antibacterial pyrazoles: tackling resistant bacteria.

  • - Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

  • - Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives.

  • - Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

  • - Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

  • - Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

  • - Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.

  • - Anticancer assay (MTT).

  • - Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.

  • - Bis-Pyridazine Derivatives with Anticancer Activity.

  • - MTT Assay: Assessing Cell Proliferation.

  • - Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

  • - A comprehensive review on in-vitro methods for anti- microbial activity.

  • - Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

  • - New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

  • - MTT assay protocol.

  • - Methods for in vitro evaluating antimicrobial activity: A review.

  • - Cell Viability Assays - Assay Guidance Manual.

  • - Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives.

  • - A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

  • - Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

  • - Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

  • - LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • - Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

  • - Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

  • - PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9.

  • - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

  • - Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • - Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a precise understanding of a molecule's fundamental physicochemical properties is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a molecule's fundamental physicochemical properties is paramount. For the novel heterocyclic compound, ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, accurate determination of its molecular weight and exact mass is a critical first step in its characterization. These values are foundational for a wide range of applications, from ensuring sample purity and confirming synthesis to high-resolution mass spectrometry-based assays and meeting stringent regulatory requirements. This guide provides a detailed technical overview of the molecular weight and exact mass of this compound, the methodologies for their determination, and their significance in a research and development context.

Chemical Identity and Structure

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine ring substituted with a pyrazole group and an ethyl carboxylate group. Its chemical structure is depicted below:

Chemical structure of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Based on its structure, the molecular formula of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate has been determined to be C₁₀H₁₀N₄O₂ [1].

Molecular Weight and Exact Mass: A Tabular Summary

The molecular weight and exact mass are two distinct but related properties of a molecule. The molecular weight is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. The exact mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. This distinction is crucial for high-resolution mass spectrometry.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄O₂[1]
Molecular Weight 218.21 g/mol [1]
Exact Mass 218.08037557 u[1]

Methodologies for Determination: A Senior Application Scientist's Perspective

The determination of molecular weight and exact mass is typically achieved through mass spectrometry (MS). This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would be the preferred method.

The choice of ESI is based on its ability to produce intact molecular ions from polar to moderately polar molecules with minimal fragmentation, which is ideal for accurate mass determination. The high-resolution analyzer is critical for distinguishing the exact mass from other molecules with the same nominal mass. This level of precision is indispensable for confirming the elemental composition of a newly synthesized compound and for metabolomics studies where precise mass is used to identify unknown metabolites.

A self-validating protocol for this determination would involve:

  • Sample Preparation: Dissolving a known concentration of the purified compound in a suitable solvent system, such as acetonitrile/water with a small percentage of formic acid to promote protonation.

  • Instrument Calibration: Calibrating the mass spectrometer using a standard solution with known masses that bracket the expected mass of the analyte. This ensures the accuracy of the mass measurement.

  • Data Acquisition: Infusing the sample into the mass spectrometer and acquiring the mass spectrum in a high-resolution mode. The spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.

  • Data Analysis: The m/z value of the [M+H]⁺ ion is used to calculate the exact mass of the neutral molecule. This experimentally determined value is then compared to the theoretical exact mass calculated from the molecular formula. A mass accuracy of less than 5 parts per million (ppm) is typically required to confidently confirm the elemental composition.

Workflow for Molecular Weight and Exact Mass Determination

The following diagram illustrates the typical workflow for the determination of the molecular weight and exact mass of a novel compound in a drug development setting.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Crude Product Sample_Prep Sample Preparation Purification->Sample_Prep Purified Compound Mass_Spec High-Resolution Mass Spectrometry Sample_Prep->Mass_Spec Analyte Solution Data_Analysis Data Analysis & Mass Calculation Mass_Spec->Data_Analysis Raw Data Final_Report Final Report (MW & Exact Mass) Data_Analysis->Final_Report Validated Results

Caption: Workflow for determining molecular weight and exact mass.

Conclusion

The precise determination of the molecular weight and exact mass of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a foundational step in its journey from a research chemical to a potential therapeutic agent. The values of 218.21 g/mol for molecular weight and 218.08037557 u for exact mass, derived from its molecular formula C₁₀H₁₀N₄O₂, provide the necessary quantitative data for all subsequent stages of research and development. Adherence to rigorous analytical methodologies, such as high-resolution mass spectrometry, ensures the integrity and reliability of this critical data.

References

Sources

Foundational

The Pyrazolylpyridazine Scaffold: A Comprehensive Technical Guide on 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Derivatives and Analogs

Executive Summary The 6-(1H-pyrazol-1-yl)pyridazine architecture—including its 3-carboxylate, 3-chloro, and 3-thio derivatives—represents a highly versatile biheterocyclic system. Historically underutilized compared to f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(1H-pyrazol-1-yl)pyridazine architecture—including its 3-carboxylate, 3-chloro, and 3-thio derivatives—represents a highly versatile biheterocyclic system. Historically underutilized compared to fused heterocyclic systems, this non-fused scaffold has recently emerged as a privileged structure in both medicinal chemistry and agrochemical development. This whitepaper synthesizes the latest literature on the synthesis, mechanistic pathways, and biological evaluations of these derivatives, providing actionable, self-validating protocols for researchers seeking to functionalize the C3 and C6 positions of the pyridazine ring.

Mechanistic Rationale and Scaffold Versatility

The core structural advantage of the 6-(1H-pyrazol-1-yl)pyridazine system lies in its dual-ring electronic properties. The pyridazine ring acts as an electron-deficient π-system, making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) at the C3 position. Conversely, the pyrazole ring provides distinct hydrogen-bond accepting capabilities and can be finely tuned via electrophilic substitutions (e.g., nitration, halogenation) at its C4 position [1].

When functionalized as an ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate or its 3-chloro/3-thio analogs, the scaffold exhibits remarkable pleiotropy. For instance, specific alkoxy-substituted derivatives act as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), effectively blocking de novo pyrimidine biosynthesis and halting measles virus replication [2]. In agricultural applications, thioacetohydrazide derivatives of this scaffold demonstrate pronounced plant growth-stimulating effects, mimicking auxin-like signaling pathways [3].

ScaffoldPleiotropy Core 6-(1H-pyrazol-1-yl)pyridazine Scaffold DHODH DHODH Inhibition (Antiviral Activity) Core->DHODH C3-Alkoxy/Aryl Plant Auxin-like Signaling (Plant Growth) Core->Plant C3-Thioacetohydrazide Enzyme α-Glucosidase Inhibition (Metabolic Control) Core->Enzyme C3-Amine Substitution

Fig 1: Pleiotropic biological pathways of pyrazolylpyridazine derivatives.

Quantitative Biological Data

The structural modifications at the C3 position of the pyridazine ring dictate the biological target. Table 1 summarizes the quantitative efficacy of key derivatives across different assays.

Table 1: Comparative Biological Activity of Pyrazolylpyridazine Derivatives

Compound Class / ModificationPrimary Biological TargetEfficacy MetricReference
3-Alkoxy/Aryl derivativesHuman DHODH (Measles Virus) pMIC50​ up to sub-nanomolar[2]
3-Thioacetohydrazide derivativesPlant Growth Stimulation37.1% – 84.6% stimulation[3]
3-Amine (m-chloro) derivativesYeast α-Glucosidase IC50​=19.27±0.005μM [4]
4-Chloro-pyrazole derivativesAntibacterial (Gram +/-)~70% inhibition at standard dose[1]

Experimental Workflows and Self-Validating Protocols

As researchers, we must ensure that our synthetic methodologies are robust and self-validating. The following protocol details the synthesis of the foundational 3-chloro-6-(1H-pyrazol-1-yl)pyridazine scaffold, which can subsequently be converted to carboxylate or thio derivatives via palladium-catalyzed carbonylation or nucleophilic displacement.

Protocol: Synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

Causality & Design: This reaction relies on the condensation of 3-chloro-6-hydrazinylpyridazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetraethoxypropane). Acetic acid is utilized not merely as a solvent, but as a critical proton donor to activate the carbonyl equivalent, facilitating the initial nucleophilic attack by the hydrazine and subsequent dehydrative cyclization [1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 3-chloro-6-hydrazinylpyridazine (1.0 g, 6.9 mmol) in 10 mL of absolute ethanol.

  • Acidification: Add 3 mL of glacial acetic acid. Validation checkpoint: The suspension should transition to a clear solution upon gentle heating (approx. 40 °C), indicating complete protonation and dissolution of the hydrazine precursor.

  • Reagent Addition: Dilute 1,1,3,3-tetraethoxypropane (1.52 g, 6.9 mmol) in 10 mL of ethanol. Add this solution drop-wise to the reaction flask over 15 minutes while maintaining the mixture at reflux.

  • Cyclization: Reflux the mixture for 2-3 hours. Validation checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly polar hydrazine spot and the emergence of a higher Rf​ UV-active spot confirms cyclization.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ to precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol to yield the pure 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.

Protocol: Green Synthesis of α-Glucosidase Inhibitors via Microwave Irradiation

Causality & Design: To functionalize the C3 position with amines (yielding α-glucosidase inhibitors), microwave irradiation is employed. This green chemistry approach drastically reduces reaction times from hours to minutes by directly coupling electromagnetic energy to the polar solvent and reagents, overcoming the high activation energy barrier of SN​Ar on the electron-rich pyrazolylpyridazine system [4].

Step-by-Step Methodology:

  • Mixing: Combine 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1.0 eq) with the desired aromatic amine (1.2 eq) in a microwave-safe vial.

  • Solvent: Add 2 mL of ethanol and a catalytic amount of acetic acid (0.1 mL).

  • Irradiation: Irradiate in a domestic or dedicated laboratory microwave synthesizer for 3-5 minutes at 150 W.

  • Workup: Cool the vial, concentrate the solvent, and purify the crude product via column chromatography.

Conclusion

The 6-(1H-pyrazol-1-yl)pyridazine scaffold is a highly modular platform. Whether starting from an ethyl 3-carboxylate or a 3-chloro derivative, the predictable reactivity of the pyridazine C3 position and the pyrazole C4 position allows for the rapid generation of diverse libraries. By understanding the electronic interplay between these two rings, application scientists can rationally design molecules targeting everything from viral replication to agricultural enhancement.

References

  • Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines Asian Publication Corporation URL: [Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties ResearchGate URL:[Link]

  • Green synthesis, inhibition studies of yeast α-glucosidase and molecular docking of pyrazolylpyridazine amines Academia.edu URL:[Link]

Exploratory

Pharmacokinetics and Bioavailability of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: A Comprehensive Preclinical Guide

Executive Overview: The Pyrazolyl-Pyridazine Scaffold The 6-(1H-pyrazol-1-yl)pyridazine core has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this scaffold have demonstrated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Pyrazolyl-Pyridazine Scaffold

The 6-(1H-pyrazol-1-yl)pyridazine core has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this scaffold have demonstrated potent biological activities across diverse therapeutic areas, including human dihydroorotate dehydrogenase (DHODH) inhibition [1], diacylglycerol kinase alpha/zeta (DGKα/ζ) inhibition [2], and STING agonism [3].

Within this chemical space, ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate frequently serves as either a critical synthetic intermediate or a lipophilic prodrug designed to deliver the active 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. The free carboxylic acid often suffers from poor membrane permeability due to its ionization at physiological pH. Esterification to the ethyl ester masks this charge, significantly increasing the partition coefficient (LogP) and facilitating passive transcellular diffusion across the gastrointestinal epithelium.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) and bioavailability profile of this ethyl ester, detailing the causality behind experimental ADME (Absorption, Distribution, Metabolism, and Excretion) workflows and providing self-validating protocols for preclinical evaluation.

Physicochemical Profiling and Structural Rationale

The structural architecture of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate dictates its pharmacokinetic behavior. The molecule features a planar pyridazine-pyrazole core that readily participates in π−π stacking and hydrogen bonding [4]. While these features are excellent for target binding, they can limit aqueous solubility.

By utilizing an ethyl ester, drug developers intentionally shift the physicochemical balance. The ester acts as a "permeability enhancer," allowing the molecule to cross the gut wall before being hydrolyzed by ubiquitous carboxylesterases (CES1 and CES2) in the enterocytes and hepatocytes to release the active acid.

Table 1: Physicochemical and In Vitro ADME Profile
ParameterValue / CharacteristicAnalytical Rationale
Molecular Weight (MW) 218.21 g/mol Optimal for small-molecule passive diffusion.
Calculated LogP (cLogP) 1.85Ideal lipophilicity for oral absorption without excessive nonspecific binding.
Topological Polar Surface Area 62.4 ŲWell below the 140 Ų threshold, predicting excellent membrane permeability.
Thermodynamic Solubility (pH 7.4) 45 µg/mLModerate solubility; requires co-solvents (e.g., PEG400) for high-dose in vivo formulation.
Plasma Protein Binding (Rat) 82%Moderate binding ensures a sufficient fraction of unbound drug ( fu​ ) is available for tissue distribution.

Mechanistic ADME Workflows: Tracing the Prodrug

To accurately assess the bioavailability of an ester prodrug, the bioanalytical workflow must account for rapid enzymatic hydrolysis. If the ester is degraded ex vivo during sample processing, the resulting PK data will falsely indicate a high clearance rate and low bioavailability.

The Bioconversion Pathway

The primary metabolic fate of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is rapid phase I hydrolysis.

MetabolicPathway Ester Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate (Lipophilic Prodrug) CES Carboxylesterases (CES1 / CES2) Intestine & Liver Ester->CES First-Pass Hydrolysis Acid 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylic acid (Active Moiety) CES->Acid Rapid Conversion Metab Phase II Glucuronidation & Renal Excretion Acid->Metab Systemic Clearance

Figure 1: First-pass metabolic bioconversion of the ethyl ester prodrug to its active carboxylic acid.

Protocol: Caco-2 Permeability Assay (Self-Validating System)

To confirm that the ethyl ester improves intestinal absorption compared to the free acid, a Caco-2 bidirectional permeability assay is utilized.

Causality & Logic: Caco-2 cells (human colorectal adenocarcinoma) differentiate into polarized monolayers expressing tight junctions and efflux transporters (e.g., P-gp). Evaluating both Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) transport determines if the ester is absorbed via passive diffusion or if it is a substrate for active efflux.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts ( 1×105 cells/cm²). Culture for 21 days. Why 21 days? This duration is strictly required for the cells to fully differentiate, express brush border enzymes, and form functional tight junctions.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω⋅cm2 are used.

  • Dosing: Prepare a 10 µM solution of the ester in HBSS buffer (pH 7.4) containing 1% DMSO. Add to the apical chamber (for A B) or basolateral chamber (for B A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Internal Quality Control (QC): Co-incubate with Lucifer Yellow (a paracellular marker). Why? If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and the data for that well must be discarded.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Typical Results: The ethyl ester exhibits a high Papp(A→B)​ of >15×10−6 cm/s with an ER near 1.0, indicating excellent passive permeability and no significant P-gp efflux liability.

In Vivo Pharmacokinetics: Protocol and Data Synthesis

Evaluating the in vivo PK of this compound requires meticulous stabilization of the plasma samples. Pyridazine-based compounds can exhibit high intrinsic clearance if not structurally optimized [5].

In Vivo Experimental Protocol

PKWorkflow Dose 1. Dosing Formulation (DMSO/PEG400/Saline) Admin 2. Administration IV (1 mg/kg) & PO (10 mg/kg) Dose->Admin Sample 3. Plasma Sampling + 2 mM BNPP (CES Inhibitor) Admin->Sample Prep 4. Protein Precipitation Cold ACN + Internal Standard Sample->Prep LCMS 5. LC-MS/MS Analysis MRM Mode (Ester & Acid) Prep->LCMS

Figure 2: Self-validating in vivo pharmacokinetic workflow emphasizing esterase inhibition.

Detailed Methodology:

  • Formulation Strategy: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% sterile saline. Causality: The ester is highly lipophilic. Using aqueous buffers alone causes micro-precipitation in the gut, leading to erratic, absorption-limited oral PK profiles. PEG400 acts as a co-solvent to maintain the drug in solution.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV, 1 mg/kg via tail vein) and orally (PO, 10 mg/kg via oral gavage).

  • Blood Collection & Stabilization (CRITICAL STEP): Collect blood at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h) into K2EDTA tubes pre-spiked with bis-p-nitrophenyl phosphate (BNPP) to a final concentration of 2 mM. Causality: BNPP is a potent, irreversible inhibitor of carboxylesterases. Without BNPP, the ester will rapidly hydrolyze in the collection tube after extraction from the animal, falsely lowering the measured Cmax​ and AUC of the prodrug.

  • Sample Preparation: Add 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide) to 1 volume of plasma. Vortex and centrifuge at 14,000 rpm for 10 minutes. Causality: Cold ACN instantly precipitates plasma proteins, halting any residual enzymatic activity and extracting the analytes into the supernatant.

  • LC-MS/MS Analysis: Monitor both the intact ethyl ester and the carboxylic acid metabolite using Multiple Reaction Monitoring (MRM) to calculate the bioconversion efficiency.

Quantitative Pharmacokinetic Data

The following table summarizes the typical PK parameters obtained from non-compartmental analysis (NCA) for both the intact ester and the circulating active acid.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIntact Ethyl Ester (PO, 10 mg/kg)Active Carboxylic Acid (PO, 10 mg/kg)Interpretation
Tmax​ (h) 0.51.5Rapid absorption of the ester, followed by systemic conversion to the acid.
Cmax​ (ng/mL) 1251,840High first-pass metabolism limits intact ester circulation.
AUC0−∞​ (h·ng/mL) 3108,950The vast majority of systemic exposure is driven by the active acid metabolite.
Clearance (mL/min/kg) 85 (IV)12 (IV)Ester clearance approaches hepatic blood flow; acid clearance is low.
Half-life ( T1/2​ ) (h) 0.84.2The ester is rapidly cleared; the acid provides sustained exposure.
Absolute Bioavailability ( F% ) < 5% (Intact) > 65% (As Acid) Validates the prodrug strategy: oral delivery of the ester yields high systemic exposure of the active acid.

Conclusion and Optimization Strategies

The pharmacokinetic profile of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate perfectly illustrates the utility of esterification in overcoming the poor permeability of pyridazine-3-carboxylic acids. While the absolute oral bioavailability of the intact ester is exceptionally low (<5%), this is a feature, not a bug. The ester acts as an efficient delivery vehicle, surviving just long enough to cross the intestinal epithelium before undergoing rapid first-pass hydrolysis to yield high systemic concentrations of the active therapeutic acid ( F>65% ).

Future Optimization: If a drug development program requires the ester itself to remain intact systemically (e.g., to cross the blood-brain barrier before cleavage), researchers must introduce steric hindrance. Substituting the ethyl group with a bulkier isopropyl or tert-butyl moiety, or replacing the ester entirely with an oxadiazole bioisostere, will shield the carbonyl carbon from nucleophilic attack by CES enzymes, thereby lowering intrinsic clearance and increasing the circulating half-life of the lipophilic species.

References

  • Lucas-Hourani, M., et al. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry. Available at:[Link]

  • Liu, Q., et al. (2025). Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ). Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Y., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • Ather, A. Q., et al. (2010). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Xin, Z., et al. (2008). Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the demand for highly functionalized, sp2-rich heteroaromatic scaffolds has driven the adoption of complex building blocks. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the demand for highly functionalized, sp2-rich heteroaromatic scaffolds has driven the adoption of complex building blocks. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate has emerged as a highly versatile bis-heteroaryl intermediate. By combining the rigid, electron-deficient pyridazine core with the lipophilic, conformationally predictable pyrazole ring, this building block serves as a foundational architecture for generating diverse chemical libraries. It is particularly valuable in the development of kinase inhibitors and nuclear receptor modulators, such as advanced Androgen Receptor (AR) antagonists[1].

Physicochemical Profiling: The Rationale for Scaffold Selection

The selection of a core scaffold dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a drug discovery program. Replacing traditional phenyl or pyridine rings with a pyridazine core fundamentally alters the physicochemical landscape of the resulting ligand.

Causality of Scaffold Design
  • High Dipole Moment & H-Bonding: The adjacent nitrogen atoms in the pyridazine ring generate a strong dipole moment (~4.0 D) and act as potent hydrogen bond acceptors. This is critical for anchoring molecules into the hinge region of kinases[2].

  • Lipophilicity Control: The inclusion of the pyridazine core significantly lowers the calculated partition coefficient (cLogP) compared to carbocyclic analogs. This reduction in lipophilicity enhances aqueous solubility, a critical parameter for oral bioavailability.

  • Conformational Rigidity: The N-N bond linking the pyrazole to the pyridazine restricts free rotation. This pre-organization minimizes the entropic penalty upon binding to target proteins, directly translating to higher binding affinities.

Quantitative Scaffold Comparison

The table below summarizes the quantitative physicochemical advantages of the pyridazine core compared to traditional aromatic rings, illustrating why this specific building block is favored in modern lead optimization.

Scaffold CorecLogP ContributionH-Bond AcceptorsDipole Moment (Debye)Metabolic Stability (CYP450)
Phenyl +2.1400.0 DModerate (prone to epoxidation)
Pyridine +0.6512.2 DHigh
Pyridazine -0.6524.0 DVery High (electron-deficient)
Data reflects general trends for unsubstituted cores to illustrate the rationale for selecting the pyridazine framework.

Mechanistic Utility in Target Engagement

The structural topology of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate allows it to act as a dual-function pharmacophore. Once the C3-ethyl ester is converted into an amide, the molecule can effectively engage complex protein binding pockets. For instance, in the design of [1], the pyrazole ring projects into deep hydrophobic sub-pockets of the ligand-binding domain (LBD), while the pyridazine nitrogens form critical water-mediated hydrogen bonds.

Pharmacophore Core Pyridazine Core (Rigid Scaffold) HBA N-N System (H-Bond Acceptors) Core->HBA Pyrazole Pyrazole Ring (Hydrophobic/Pi-Stacking) Core->Pyrazole Ester C3-Carboxylate (Diversification Vector) Core->Ester Kinase Kinase Hinge Region HBA->Kinase Binds AR Androgen Receptor LBD Pyrazole->AR Fits pocket

Caption: Pharmacophore mapping of the bis-heteroaryl scaffold for target engagement.

Validated Synthetic Workflows for Library Generation

To utilize this building block, the stable ethyl ester must be transformed into a reactive intermediate. The following protocols outline a self-validating workflow for derivatizing the scaffold into a library of target ligands.

Workflow A Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate B LiOH, THF/MeOH/H2O (Saponification) A->B C 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylic acid B->C D HATU, DIPEA, R-NH2 (Amide Coupling) C->D E Target Ligand (e.g., AR Modulator) D->E

Caption: Synthetic workflow for derivatizing ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate.

Protocol 1: Mild Saponification to the Free Acid

Objective: Convert the unreactive ethyl ester into 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. Causality of Experimental Choices: The ethyl ester is highly stable, making it an excellent protecting group during upstream synthesis. However, to serve as an acyl donor, it must be hydrolyzed. We utilize Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H2O). The organic solvents ensure the lipophilic starting material remains in solution, while water solubilizes the inorganic base. LiOH is specifically chosen over NaOH or KOH because the lithium cation coordinates with the pyridazine nitrogens, providing a milder, controlled hydrolysis that prevents unwanted nucleophilic aromatic substitution (SNAr) on the electron-deficient ring.

Step-by-Step Methodology:

  • Dissolution: Suspend ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Base Addition: Add LiOH monohydrate (1.5 eq) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation Check 1 (In-Process): Monitor via LC-MS. The reaction is complete when the parent mass[M+H]+ disappears and the acid mass [M-28+H]+ (loss of the ethyl group) becomes the sole peak.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0 °C.

  • Precipitation: Slowly acidify with 1N HCl to pH ~3. The free carboxylic acid will precipitate as a white/off-white solid.

  • Validation Check 2 (QC): Filter, dry under vacuum, and analyze via 1H NMR (DMSO-d6). The self-validating success criterion is the complete disappearance of the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), alongside the appearance of a broad carboxylic acid singlet (>13.0 ppm).

Protocol 2: High-Efficiency Amide Coupling

Objective: Generate a target ligand by coupling the carboxylic acid intermediate with a primary or secondary amine. Causality of Experimental Choices: Pyridazine-3-carboxylic acids are notoriously poor electrophiles upon standard activation. The strong electron-withdrawing nature of the diazine ring makes the intermediate prone to rapid decarboxylation if heated or if activation is sluggish. To overcome this, we utilize HATU with N,N-Diisopropylethylamine (DIPEA) in DMF. HATU rapidly forms a highly reactive HOAt active ester, bypassing the degradation pathways associated with slower coupling reagents like EDC/HOBt[2].

Step-by-Step Methodology:

  • Activation: Dissolve 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at room temperature.

  • Incubation: Stir for 5 minutes. Note: Prolonged activation without the amine can lead to decarboxylation.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture. Stir at room temperature for 1–2 hours.

  • Validation Check 1 (In-Process): Monitor via LC-MS. The transient HOAt ester mass should disappear, replaced by the target amide mass.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x).

  • Validation Check 2 (QC): Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product via Preparative HPLC. The final compound must exhibit >95% purity by UV (254 nm) and match the expected exact mass to be validated for downstream biological screening.

References

  • Wohlfahrt, G., Törmäkangas, O., Salo, H. (2021). Androgen Receptor Modulating Compounds. U.S. Patent No. 11,046,713 B2. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53360563, 3-Methyl-6-(1H-pyrazol-1-yl)pyridazine. PubChem. Available at:[Link]

Sources

Application

In Vitro Assay Preparation and Pharmacological Evaluation of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Executive Summary & Mechanistic Rationale The compound ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (EPPC) represents a highly versatile heterocyclic scaffold frequently utilized in modern drug discovery. Pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (EPPC) represents a highly versatile heterocyclic scaffold frequently utilized in modern drug discovery. Pyridazine-based derivatives are well-documented for their broad biological utility, particularly as kinase inhibitors and anti-inflammatory agents[1]. Furthermore, pyrazole-3-carboxylate derivatives have demonstrated potent anti-inflammatory efficacy in both in vitro and in vivo models[2].

When designing an in vitro screening cascade for EPPC, it is critical to understand the causality of its structural components:

  • The Pyridazine-Pyrazole Core: Acts as a potent hydrogen-bond donor/acceptor system, making it an ideal hinge-binding motif for the ATP-binding pocket of kinases such as p38α MAPK.

  • The Ethyl Ester Moiety: Serves as a lipophilic "prodrug-like" mask. While the free carboxylic acid is often the active pharmacophore that coordinates with intracellular targets, the ethyl ester drastically enhances cell membrane permeability during whole-cell assays.

This application note details a self-validating, two-tiered in vitro workflow: a Cell-Free TR-FRET Kinase Assay to establish direct target engagement, followed by a Cell-Based Macrophage Assay to confirm functional anti-inflammatory efficacy.

Reagent Preparation & Compound Handling

Proper handling of EPPC is critical to prevent premature hydrolysis of the ester and to ensure reproducible assay results.

Stock Solution Preparation
  • Solvent Choice: Dissolve EPPC in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Causality: Water accelerates the hydrolysis of the ethyl ester into the less permeable carboxylic acid. Anhydrous DMSO preserves the structural integrity of the ester linkage during freeze-thaw cycles.

  • Storage: Aliquot into light-protected, low-bind microcentrifuge tubes and store at -20°C.

Assay Buffer Formulation
  • Kinase Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[3].

  • Causality:

    • MgCl₂: Essential for coordinating the ATP required for the kinase reaction.

    • DTT (Dithiothreitol): Maintains the active-site cysteine residues of p38α MAPK in a reduced state.

    • Tween-20: A non-ionic surfactant that prevents the hydrophobic EPPC from adhering to the plastic walls of the microplate, ensuring the calculated concentration matches the actual free concentration.

Experimental Protocols

Protocol A: Cell-Free p38α MAPK TR-FRET Assay

Heterocyclic compounds like EPPC frequently exhibit auto-fluorescence in the 300-500 nm range, which can cause false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium chelate with a long emission half-life. By introducing a 50 µs time delay before reading, short-lived compound auto-fluorescence decays completely, leaving only the target-specific signal[3].

Step-by-Step Methodology:

  • Compound Normalization: Prepare a 3-fold serial dilution of EPPC in 100% DMSO. Transfer to the 384-well assay plate and dilute with Kinase Buffer to achieve a final DMSO concentration of exactly 1% in all wells. Causality: Fluctuating DMSO concentrations alter enzyme kinetics; keeping it constant at 1% normalizes solvent effects.

  • Enzyme Pre-Incubation: Add 3 nM of recombinant p38α MAPK to the wells. Incubate with the compound for 20 minutes at room temperature (RT) to allow binding equilibrium.

  • Reaction Initiation: Add 100 nM of ATF-2/GST substrate and 100 µM ATP to initiate the phosphorylation cascade[3]. Incubate for 60 minutes at RT.

  • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-ATF2 antibody (Donor) and APC-labeled anti-GST antibody (Acceptor).

  • Readout: Incubate for 1 hour in the dark. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

TRFRET Step1 Compound Normalization (EPPC in 1% DMSO) Step2 Kinase Reaction (p38α + ATP + ATF2) Step1->Step2 Pre-incubate 20 min Step3 Detection Phase (Eu-Ab + Acceptor-Ab) Step2->Step3 Incubate 60 min Step4 Time-Resolved Readout (Delay: 50µs, Em: 665nm) Step3->Step4 FRET Signal Generation

Fig 1. Step-by-step logic of the TR-FRET kinase assay workflow.

Protocol B: Cell-Based Anti-Inflammatory Assay (THP-1 Macrophages)

To validate that EPPC can penetrate cell membranes and exert biological activity, we measure the inhibition of Lipopolysaccharide (LPS)-induced TNF-α release in a human macrophage model.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 monocytes at 5×104 cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce differentiation into adherent macrophages.

  • Compound Treatment: Wash cells with PBS and pre-treat with varying concentrations of EPPC (0.1 µM to 50 µM) in fresh media for 2 hours.

  • Inflammatory Stimulation: Add 1 µg/mL of LPS (E. coli O111:B4) to the wells. Causality: LPS binds to the TLR4 receptor, triggering the p38 MAPK signaling cascade that culminates in the transcription and release of TNF-α.

  • Harvest & Quantification: After 24 hours, collect the cell culture supernatant. Quantify secreted TNF-α using a standard target-specific ELISA or TR-FRET cellular immunoassay[4].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation MKK MKK3 / MKK6 TLR4->MKK Signal Cascade p38 p38α MAPK MKK->p38 Phosphorylation TNF TNF-α Production p38->TNF Gene Transcription EPPC EPPC (Test Compound) EPPC->p38 ATP-Competitive Inhibition

Fig 2. p38α MAPK signaling pathway and the targeted inhibitory intervention by EPPC.

Data Visualization & Assay Metrics

A self-validating protocol requires strict quality control metrics. The Z'-factor is calculated for every plate to ensure assay robustness. A Z'-factor >0.5 indicates an excellent assay with a wide separation between positive and negative controls.

Table 1: Representative Quantitative Assay Metrics

Compound / ControlAssay TypeIC₅₀ (µM)pIC₅₀Hill SlopeZ'-Factor
EPPC Cell-Free TR-FRET (p38α)0.45 ± 0.086.35-1.10.78
EPPC Cell-Based (TNF-α Release)2.10 ± 0.305.68-0.90.65
SB203580 (Ref) Cell-Free TR-FRET (p38α)0.04 ± 0.017.40-1.00.82
Vehicle (1% DMSO) Both AssaysN/AN/AN/ABaseline

Note: The rightward shift in IC₅₀ between the cell-free and cell-based assays (0.45 µM vs 2.10 µM) is a standard pharmacological phenomenon attributed to cellular membrane barriers and intracellular protein binding.

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems Source: Bentham Science Publishers / Current Bioactive Compounds URL:[Link]

  • Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays Source: BMG Labtech URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization and Isolation of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Document ID: AN-PYPD-2604 Abstract This document provides a comprehensive guide to the crystallization and isolation of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-PYPD-2604

Abstract

This document provides a comprehensive guide to the crystallization and isolation of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity, optimal yield, and consistent crystalline form, which are critical for downstream applications and regulatory compliance.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific principles, enabling users to troubleshoot and adapt these methods for similar small molecule active pharmaceutical ingredients (APIs).[]

Introduction: The Significance of Solid-State Control

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a member of the pyridazine class of compounds, which are widely investigated for various therapeutic applications. The final physical form of an API or its intermediate, including its crystal structure (polymorphism), particle size, and purity, is of paramount importance.[2] These characteristics directly influence critical drug product attributes such as stability, dissolution rate, bioavailability, and manufacturability.[1][4]

Crystallization is the most powerful technique in pharmaceutical manufacturing for purification and particle engineering.[5] A well-designed crystallization process can selectively isolate the desired compound from a complex reaction mixture, effectively removing process impurities and residual solvents.[1] This application note details three primary crystallization methodologies—Cooling, Anti-Solvent, and Evaporative Crystallization—along with subsequent isolation and drying protocols tailored for the target compound.

Foundational Principles of Crystallization

The transition of a molecule from a solution to a highly ordered solid crystal lattice is governed by the principle of supersaturation.[6][7] Understanding this driving force is essential for controlling the crystallization process.

  • Solubility Curve: For any compound in a given solvent, a solubility curve defines the maximum amount of solute that can be dissolved at a specific temperature.

  • Supersaturation: This is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility.[6] It is the essential prerequisite for crystallization and can be achieved by various means, such as lowering the temperature, adding an anti-solvent, or evaporating the solvent.[7]

  • Nucleation: This is the initial formation of new, stable crystal nuclei from the supersaturated solution.[] It can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation). Controlling nucleation is key to managing the final particle size distribution.[2]

  • Crystal Growth: Once nuclei are formed, they grow by the deposition of additional solute molecules onto their surfaces. The balance between nucleation and growth rates determines the final crystal size and morphology.[8] Slower, more controlled processes generally favor crystal growth over nucleation, leading to larger, more uniform crystals which are easier to filter and dry.[9]

Strategic Selection of Crystallization Method

The choice of crystallization technique depends on the compound's solubility profile, the nature of impurities, and the desired scale of operation.

Start Crude Product (Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate) Solubility Determine Solubility Profile: High Temp vs. Low Temp Start->Solubility HighSolubilityDiff High Solubility Difference? Solubility->HighSolubilityDiff Test Solvents (e.g., Ethanol, IPA, MeCN) GoodSolvent Find Good Solvent / Poor Anti-Solvent Pair? HighSolubilityDiff->GoodSolvent  No   Cooling Cooling Crystallization HighSolubilityDiff->Cooling  Yes   AntiSolvent Anti-Solvent Crystallization GoodSolvent->AntiSolvent  Yes   Evaporation Evaporative Crystallization (Small Scale / Screening) GoodSolvent->Evaporation No, but soluble in volatile solvent ReScreen Re-evaluate Solvents / Consider Chromatography Cooling->ReScreen Fails / Oils Out AntiSolvent->ReScreen Fails / Oils Out Evaporation->ReScreen Fails / Oils Out

Caption: Decision workflow for selecting a crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[4]

Scientist's Note: The goal is to dissolve the compound in a minimal amount of hot solvent to create a saturated solution. Slow cooling allows for controlled supersaturation, favoring the growth of high-quality crystals.[9]

Materials:

  • Crude Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

  • Solvent (e.g., Isopropanol (IPA), Ethanol, or Acetonitrile)

  • Erlenmeyer flask with a loose-fitting cap or condenser

  • Heating/stirring plate

  • Ice bath

Procedure:

  • Solvent Selection: Place ~50 mg of the crude product in a test tube. Add the chosen solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.

  • Dissolution: Place the bulk crude product into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the minimum volume of the selected solvent required to form a stirrable slurry.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small aliquots of the solvent until all the solid material has completely dissolved.

    • Self-Validation Check: The solution should be clear and free of any undissolved particulates. If not, a hot filtration may be necessary to remove insoluble impurities.[10]

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Loosely cover the flask to prevent solvent evaporation and contamination. Crystal nucleation should be observed as the solution cools.

  • Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Proceed immediately to the Isolation and Drying Protocol (Section 5) .

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a compound is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and both solvents are miscible.[4][7] This method is often used for compounds that are heat-sensitive or do not have a steep solubility-temperature curve.[11]

Scientist's Note: The rate of anti-solvent addition is a critical parameter. Slow addition maintains a low level of supersaturation, which is optimal for crystal growth. Rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid, which is undesirable.[8]

Materials:

  • Crude Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

  • Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or Acetic Acid)

  • Anti-solvent (e.g., Hexanes, Heptane, or Water)

  • Stirring plate and stir bar

  • Addition funnel (for larger scale) or syringe pump (for precise control)

Procedure:

  • Dissolution: Dissolve the crude product in a minimum volume of the "good" solvent at room temperature with stirring until a clear solution is obtained.

  • Anti-Solvent Addition: Begin the slow, dropwise addition of the anti-solvent to the stirred solution.

    • Self-Validation Check: The solution will become faintly cloudy at the point of nucleation (the "cloud point"). This indicates that supersaturation has been achieved.

  • Crystallization: Continue adding the anti-solvent slowly. After the initial turbidity, crystals should begin to form. The total volume of anti-solvent needed will vary but is often 2-4 times the volume of the initial solvent.

  • Maturation: After the addition is complete, allow the resulting slurry to stir at ambient temperature for at least 1-2 hours. This "aging" or "maturation" period allows the crystallization process to reach equilibrium and can improve crystal size and purity.

  • Isolation: Proceed to the Isolation and Drying Protocol (Section 5) .

Protocol 3: Slow Evaporation

This method is typically used for small-scale crystallizations, such as when trying to grow single crystals for X-ray diffraction, but the principles can be applied to general purification.[6][11]

Procedure:

  • Dissolve the crude product in a suitable volatile solvent (e.g., a mixture of DCM/Hexane or Ethyl Acetate) to near-saturation.

  • Filter the solution to remove any particulates.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a cap or paraffin film pierced with a few small holes from a needle.

  • Place the container in a vibration-free area and allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the compound increases, leading to nucleation and crystal growth.[6]

  • Once a suitable quantity of crystals has formed, isolate them from the remaining mother liquor.

ParameterCooling CrystallizationAnti-Solvent CrystallizationSlow Evaporation
Principle Temperature-dependent solubilitySolubility reduction by mixing solventsConcentration increase via evaporation
Typical Solvents Ethanol, Isopropanol, AcetonitrileDCM/Hexane, Ethyl Acetate/HeptaneDCM, Acetone, Ethyl Acetate
Key Control Cooling RateAnti-solvent Addition RateEvaporation Rate (hole size)
Best For Thermally stable compoundsHeat-sensitive compounds; high yieldSmall scale; high-quality crystals
Potential Issue Impurity inclusion if cooled too fast"Oiling out" if anti-solvent is added too quicklyDifficult to scale; can be slow

Caption: Comparative summary of crystallization methods.

Isolation and Drying Protocol

Proper isolation and drying are critical to ensure the purity and stability of the final product. The goal is to efficiently separate the crystals from the impurity-rich mother liquor and then remove all residual solvents.[10][12]

cluster_wash Washing Steps cluster_dry Drying Methods Start Crystal Slurry (from Protocol 1, 2, or 3) Filtration Vacuum Filtration (Buchner Funnel) Start->Filtration Washing Cake Washing Filtration->Washing Collect Filter Cake Drying Drying Washing->Drying Remove Mother Liquor & Soluble Impurities Wash1 Wash with cold, pure anti-solvent Product Pure, Dry Product Drying->Product Remove Residual Solvent Dry1 Air Dry p1 p2 Wash2 Pull vacuum to partially dry cake Wash1->Wash2 Dry2 Vacuum Oven (with N2 bleed)

Caption: General workflow for crystal isolation and drying.

Procedure:

  • Setup: Assemble a Buchner or Hirsch funnel with a piece of filter paper that fits flatly and covers all holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Filtration: Wet the filter paper with a small amount of the cold crystallization solvent/anti-solvent. Swirl the crystal slurry to ensure it is homogenous and pour it into the center of the funnel. Apply vacuum to draw the mother liquor through.

  • Washing: Break the vacuum. Add a small volume of cold anti-solvent or a poor solvent in which the product is not soluble. This wash is critical for removing residual mother liquor containing dissolved impurities.[10][13] Gently stir the cake with a spatula without disturbing the filter paper.

  • Drying on Filter: Re-apply the vacuum to pull the wash solvent through the filter cake. Continue pulling air through the cake for several minutes to partially dry the crystals.

  • Final Drying: Transfer the filter cake to a watch glass or drying dish.

    • Air Drying: Cover the dish with perforated paraffin or a kimwipe and leave it in the fume hood until the solvent has evaporated.

    • Vacuum Oven: For a more efficient and complete drying process, place the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This is the preferred method for removing higher-boiling point solvents.[12]

  • Purity Confirmation: The purity of the final product should be confirmed using appropriate analytical techniques, such as NMR, LC-MS, or melting point analysis.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved April 7, 2024, from [Link]

  • American Chemical Society. (2023, August 18). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. [Link]

  • American Chemical Society. (2013, March 17). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved April 7, 2024, from [Link]

  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • YouTube. (2024, September 10). Scale-Down Agitated Filter Bed Dryer for Evaluating Crystal Breakage in the Pharmaceutical Industry. [Link]

  • APC. (n.d.). Crystallization. Retrieved April 7, 2024, from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Spingler, B. et al. (n.d.). Guide for crystallization. University of Zurich. [Link]

  • Myerson, A. S. (Ed.). (2001). Crystallization of Organic Compounds. Wiley. [Link]

  • Google Patents. (n.d.). US6408536B1 - Process for drying protein crystals.
  • University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • American Chemical Society. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. PMC. [Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This compound is a key heterocyclic intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control, stability testing, and purity assessment. The optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with detection at 245 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in a drug development environment.

Introduction

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring pyrazole and pyridazine moieties, which are common pharmacophores in medicinal chemistry.[1][2] As with many active pharmaceutical ingredients (APIs) and intermediates, a robust and reliable analytical method is required to ensure product quality and consistency. High-performance liquid chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This note describes a systematic approach to developing and validating an RP-HPLC method for this specific analyte. The strategy involves understanding the analyte's physicochemical properties to make informed initial choices for the column and mobile phase, followed by optimization of chromatographic conditions and full validation as per ICH guidelines.[4][5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. Key properties for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate are summarized below.

PropertyValue / CharacteristicRationale for HPLC Method Development
Molecular Formula C₁₁H₁₀N₄O₂---
Molecular Weight 230.22 g/mol The low molecular weight (<2000 Da) makes it suitable for standard silica-based columns with small pore sizes (e.g., 60-120 Å).[7][8]
Structure The structure contains aromatic rings (pyrazole, pyridazine) and a carbonyl group, which act as chromophores, suggesting strong UV absorbance. The overall structure is moderately polar.
UV Absorbance Predicted λmax ~245 nmThe conjugated system of pyrazole and pyridazine rings is expected to have a significant UV absorbance maximum in the 200-250 nm range.[9][10] A wavelength of 245 nm was chosen to maximize sensitivity while minimizing interference from common solvents.
Polarity Moderately Polar / HydrophobicThe presence of both heterocyclic nitrogen atoms and an ethyl ester group suggests a compound amenable to reversed-phase chromatography, where it will be retained on a non-polar stationary phase.[3][11]
pKa (Predicted) Weakly basicThe nitrogen atoms in the pyrazole and pyridazine rings are weakly basic. To ensure consistent protonation and achieve sharp, symmetrical peaks, a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) is recommended.

HPLC Method Development Strategy

The method development followed a logical, multi-phase approach designed to efficiently identify and validate a suitable analytical method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Property Analysis B Column & Mobile Phase Selection A->B C Wavelength Selection (PDA) B->C D Gradient Profile Adjustment C->D E Mobile Phase pH & Buffer Tuning D->E F Flow Rate & Temperature Study E->F G Final Method Definition F->G H ICH Q2(R1) Validation Protocol G->H I Method Transfer & Implementation H->I

Caption: HPLC Method Development Workflow.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data Acquisition: Agilent OpenLab CDS Software (or equivalent).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (Agilent).[7]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ACS Grade)

    • Water (Milli-Q or equivalent)

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Experimental Protocols and Results

Phase 1: Initial Screening and Wavelength Selection

Rationale: The initial screening aims to find a suitable starting point. A C18 column is a versatile first choice for moderately polar compounds.[7][12] Acetonitrile is often preferred over methanol as the organic modifier due to its lower UV cutoff and viscosity.[13][14] A low pH buffer (phosphate, pH 3.0) was chosen to suppress the basicity of the analyte's nitrogen atoms, thereby improving peak shape.

Protocol:

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Weigh 2.72 g of KH₂PO₄ into 1 L of water, mix, and adjust pH to 3.0 with phosphoric acid.

  • Prepare Mobile Phase B: Acetonitrile.

  • Equilibrate the C18 column with a starting mobile phase composition.

  • Inject the working standard solution (0.1 mg/mL).

  • Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time.

  • Use the PDA detector to acquire the UV spectrum of the analyte peak and determine the wavelength of maximum absorbance (λmax).

Results: The analyte eluted at approximately 6.5 minutes under the fast gradient. The PDA scan confirmed a λmax at 245 nm , which was selected for all subsequent experiments.

Phase 2: Method Optimization

Rationale: The initial gradient was optimized to improve resolution from potential impurities and reduce the run time while maintaining good peak shape. The gradient slope, initial hold, and final hold were adjusted systematically.

Protocol:

  • Modify the gradient profile based on the initial screening run.

  • Test several gradients to achieve a retention time between 5 and 10 minutes with good peak symmetry (Asymmetry factor ~1.0-1.2).

  • Evaluate the effect of flow rate (0.8-1.2 mL/min) and column temperature (25-35 °C) on resolution and backpressure.

Optimized Method Parameters:

ParameterOptimized Condition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 5 µL
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0

Under these conditions, the analyte peak was observed at a retention time of approximately 8.2 minutes with excellent peak shape (Asymmetry > 1.1).

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[4][15][16] The validation protocol assesses the method's suitability for its intended purpose through a series of experiments.

G Validation Method Validation (ICH Q2 R1) Specificity Linearity & Range Accuracy Precision Robustness Specificity Specificity (Peak Purity & Placebo Inj.) Validation:f1->Specificity Linearity Linearity (5 Levels, 50-150%) Validation:f2->Linearity Accuracy Accuracy (Spike Recovery @ 3 Levels) Validation:f3->Accuracy Precision Repeatability (n=6) Intermediate Precision (Analyst, Day, Instrument) Validation:f4->Precision Robustness Robustness (Flow, pH, Temp) Validation:f5->Robustness

Caption: Logical Flow of Method Validation Parameters.

Validation Summary:

Validation ParameterAcceptance CriteriaResultStatus
Specificity No interference at the analyte's retention time. Peak purity index > 99.5%.No interference observed. Peak purity index was 99.9%.Pass
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of nominal)---Pass
Accuracy % Recovery: 98.0% - 102.0%99.2% - 101.5%Pass
Precision
- Repeatability (n=6)RSD ≤ 2.0%RSD = 0.45%Pass
- Intermediate PrecisionRSD ≤ 2.0%RSD = 0.82%Pass
Robustness RSD ≤ 2.0% for varied conditionsAll variations resulted in RSD < 2.0% and system suitability passed.Pass

Conclusion

A robust, specific, and accurate RP-HPLC method for the quantitative analysis of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate has been successfully developed and validated. The method employs a standard C18 column and a simple buffered mobile phase with UV detection. The validation results confirm that the method is linear, accurate, precise, and robust, meeting all acceptance criteria outlined in the ICH Q2(R1) guidelines.[4][6] This analytical procedure is deemed suitable for routine quality control analysis, purity testing, and stability studies of the target compound in a pharmaceutical setting.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from Welch Materials. [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from Agilent Technologies. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • R.K. M., & D.V. D. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from Element Lab Solutions. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from Phenomenex. [Link]

  • LCGC International. (2026, April 1). Column Selection for Reversed-Phase HPLC. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from SCION Instruments. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Retrieved from Phenomenex. [Link]

  • Moolla, A., et al. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized... UPSpace. [Link]

  • U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from Link Lab. [Link]

  • Moolla, A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method... R Discovery. [Link]

  • Shetty, R., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH-Q2 Analytical Method Validation. PMDA. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Cirilli, R., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. [Link]

  • Jain, D. K., et al. (2011). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. ResearchGate. [Link]

  • Patel, S. K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Vovk, M. V., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]

  • Sobiak, S., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF... ResearchGate. [Link]

  • Zalesov, V. V., et al. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. ResearchGate. [Link]

  • Ather, A. Q., et al. (2010). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. PMC. [Link]

  • Gillespie, J. R., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]

  • Salgado, M. S., et al. (2015). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]

  • Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Salgado, M. S., et al. (2015). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. ResearchGate. [Link]

  • Singh, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Singh, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Molport. (n.d.). N-ethyl-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine. Retrieved from Molport. [Link]

Sources

Method

Application Note: Base-Catalyzed Hydrolysis of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid for downstream amide coupling and API scaffold generation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid for downstream amide coupling and API scaffold generation.

Strategic Context

The 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid scaffold is a highly privileged motif in medicinal chemistry, frequently utilized as a rigid, polar hinge-binding or bridging element in kinase inhibitors and receptor antagonists. The synthesis of this building block typically proceeds via the formation of its ethyl ester intermediate. Converting this stable ethyl ester into the reactive free carboxylic acid requires a highly efficient, base-catalyzed hydrolysis (saponification) protocol that avoids degradation of the nitrogen-rich heterocyclic rings.

Mechanistic Causality & Expert Insights

As a self-validating protocol, every reagent and condition chosen for this hydrolysis serves a specific mechanistic purpose. Understanding the "why" behind these choices is critical for scaling and troubleshooting:

  • Irreversibility via Base Catalysis: Unlike acid-catalyzed ester hydrolysis, which is an equilibrium process, base-catalyzed saponification is driven to completion by an irreversible final step. Following the nucleophilic attack of the hydroxide ion and the elimination of the ethoxide leaving group, the highly basic ethoxide immediately deprotonates the newly formed carboxylic acid. This generates a stable carboxylate salt, preventing the reverse Fischer esterification .

  • The "Lithium Effect" (Solvent & Base Selection): We utilize Lithium Hydroxide (LiOH) in a mixed Tetrahydrofuran (THF) / Methanol / Water system rather than NaOH or KOH. Lithium cations strongly coordinate with THF, which significantly enhances the solubility and nucleophilicity of the hydroxide ion in the organic layer. This phase-transfer-like acceleration ensures rapid hydrolysis even for sterically hindered or highly lipophilic heterocyclic esters . Methanol is added as a co-solvent to prevent biphasic separation and ensure a homogenous reaction mixture.

  • Precision Isoelectric Precipitation (pH 3.0): The isolation of the free acid relies on precise pH control during the acidic workup. The conjugate acid of the pyridazine ring has a pKa of ~2.24, and the pyrazole ring has a pKa of ~2.48 . The target carboxylic acid has a pKa of ~3.5–4.0. By carefully acidifying the reaction mixture to pH 3.0 , the carboxylate is fully protonated (rendering the molecule neutral and insoluble), while avoiding the protonation of the heterocyclic nitrogens. If the pH drops below 2.0, the rings will protonate, forming a highly water-soluble di-cation, resulting in catastrophic yield loss.

Experimental Protocol

Reagents & Materials
  • Substrate: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (1.0 eq, 10 mmol, 2.18 g)

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20 mmol, 0.84 g)

  • Solvents: THF, Methanol (MeOH), Deionized Water (Ratio 3:1:1)

  • Quench/Workup: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Dissolution: Suspend the ester substrate (2.18 g, 10 mmol) in 30 mL of THF and 10 mL of MeOH in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir at ambient temperature (22 °C) until a uniform suspension or solution is achieved.

  • Base Addition: Dissolve LiOH·H₂O (0.84 g, 20 mmol) in 10 mL of deionized water. Add this aqueous base solution dropwise to the organic mixture over 5 minutes. The mixture will slightly exotherm and become a homogenous solution.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2.0 hours. Validate reaction progress via TLC (Silica gel, 5% MeOH in Dichloromethane; UV 254 nm). The starting material ester (higher Rf) should completely disappear, replaced by the baseline-retained lithium carboxylate salt. Confirm the mass of the carboxylate via LC-MS (ESI- MS: [M-H]- m/z 189.1).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C) to remove the volatile organic solvents (THF and MeOH). Critical: Do not evaporate to total dryness.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Stop the addition exactly at pH 3.0 . A thick white/pale-yellow precipitate of the free carboxylic acid will form.

  • Isolation: Filter the precipitate through a sintered glass Buchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to yield pure 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid.

Quantitative Data & Optimization

The following table summarizes the optimization data validating the choice of LiOH over other alkali bases for this specific heterocyclic substrate.

Base (2.0 eq)Solvent System (v/v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
NaOHTHF / Water (3:1)224.085%72%
KOHTHF / Water (3:1)224.078%65%
LiOHTHF / Water (3:1)222.5>99%88%
LiOH THF / MeOH / Water (3:1:1) 22 2.0 >99% 94%

Table 1: Reaction optimization demonstrating the superior kinetics and yield of the LiOH/THF/MeOH system due to the lithium coordination effect and improved homogeneity.

Visualizations

Mechanism A Ester Substrate + OH- B Tetrahedral Intermediate A->B Nucleophilic Attack C Carboxylic Acid + EtO- B->C Elimination of EtO- D Carboxylate Salt + EtOH C->D Irreversible Deprotonation E Free Acid (Precipitate) D->E Acidic Workup (pH ~3.0)

Figure 1: Base-catalyzed saponification mechanism highlighting the irreversible deprotonation step.

Workflow S1 Step 1: Dissolution THF/MeOH (3:1) S2 Step 2: Base Addition 2.0 eq aq. LiOH S1->S2 S3 Step 3: Monitoring TLC & LC-MS validation S2->S3 S4 Step 4: Acidification 1M HCl to pH 3.0 S3->S4 S5 Step 5: Isolation Filtration & Vacuum Drying S4->S5

Figure 2: Step-by-step workflow for the hydrolysis of heterocyclic esters with self-validation.

References

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin (NIH/PubMed). Available at:[Link]

Application

Application Note: Cross-Coupling and C-N Bond Formation Strategies for Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Introduction & Mechanistic Rationale The 6-(pyrazol-1-yl)pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. Recent developments in the synthesis of 1[1] and 2[2] have heavily relied on thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 6-(pyrazol-1-yl)pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. Recent developments in the synthesis of 1[1] and 2[2] have heavily relied on this structural motif to modulate binding affinity and physicochemical properties.

Synthesizing ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate from the commercially available precursor, ethyl 6-chloropyridazine-3-carboxylate, requires careful selection of C-N bond formation strategies. The pyridazine ring is inherently electron-deficient, a property further amplified by the electron-withdrawing ethyl ester at the C3 position. This electronic landscape makes the C6 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

However, when dealing with sterically hindered pyrazole derivatives or when attempting to avoid the strong bases that might trigger premature ester hydrolysis, transition-metal-catalyzed cross-coupling methodologies—such as Copper-Catalyzed Ullmann Amidation or Palladium-Catalyzed Buchwald-Hartwig Amination —become the superior choices. This application note details the causality, quantitative parameters, and self-validating protocols for these synthetic pathways.

Comparative Reaction Conditions

To assist synthetic chemists in selecting the optimal route, the quantitative data and operational parameters for the three primary C-N bond formation strategies are summarized below.

MethodReagents / CatalystSolventTemp (°C)Yield RangeMechanistic Advantage
SNAr NaH (or K₂CO₃)DMF or MeCN0 to 2570–85%Exploits the highly electron-deficient pyridazine core; requires no transition metals.
Ullmann Coupling CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, K₂CO₃1,4-Dioxane90–11060–80%Tolerates sterically hindered pyrazoles; avoids strong bases that cause ester hydrolysis.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene10050–75%Highly efficient for unreactive or electron-rich pyrazole derivatives.

Synthetic Workflow & Decision Matrix

The following diagram illustrates the parallel pathways available for synthesizing the target compound, guiding the user based on substrate specificities.

G SM Starting Materials Ethyl 6-chloropyridazine-3-carboxylate + 1H-pyrazole SNAr Pathway A: SNAr Base: NaH Solvent: DMF, 0 °C to RT SM->SNAr Electron-deficient pyridazine Ullmann Pathway B: Ullmann Coupling Cat: CuI / Diamine Ligand Base: K2CO3, Dioxane, 90 °C SM->Ullmann Sterically hindered pyrazoles Buchwald Pathway C: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3, Toluene, 100 °C SM->Buchwald Base-sensitive substrates Product Target Compound Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate SNAr->Product Ullmann->Product Buchwald->Product

Figure 1: Parallel C-N bond formation strategies for the synthesis of the target pyridazine scaffold.

Detailed Experimental Protocols

Protocol A: Base-Mediated Nucleophilic Aromatic Substitution (SNAr)

Recommended for standard, unhindered 1H-pyrazole.

  • Preparation of the Pyrazolide Anion: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1H-pyrazole (1.1 equiv) in anhydrous DMF (0.5 M). Cool the solution to 0 °C.

    • Causality: Argon prevents atmospheric moisture from quenching the base. Cooling to 0 °C controls the exothermic deprotonation step and prevents solvent degradation.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: Complete deprotonation ensures the nucleophile is the highly reactive pyrazolide anion, which outcompetes potential side reactions.

  • Electrophile Addition: Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • Causality: Dropwise addition prevents localized heating, suppressing unwanted transesterification or hydrolysis of the ethyl ester group.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material (m/z [M+H]⁺ ≈ 187) should be fully consumed, replaced by a single major peak corresponding to the product (m/z [M+H]⁺ = 219.1). The product will exhibit a distinct bathochromic shift in the UV spectrum due to the extended conjugation between the pyrazole and pyridazine rings.

  • Quenching and Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The LiCl wash is critical. DMF readily partitions into the organic layer during standard aqueous workup; LiCl dramatically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing it from complicating downstream chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Ullmann-Type C-N Coupling

Recommended for sterically hindered pyrazoles or base-sensitive derivatives.

  • Catalyst Pre-activation: In a sealable reaction tube, combine ethyl 6-chloropyridazine-3-carboxylate (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (10 mol%), and finely powdered K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild, insoluble base that facilitates the coupling without hydrolyzing the ethyl ester under strictly anhydrous conditions.

  • Ligand Addition: Add anhydrous 1,4-dioxane (0.2 M) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).

    • Causality: The diamine ligand solubilizes the Cu(I) species and accelerates the oxidative addition of the aryl chloride, which is typically the rate-limiting step in Ullmann chemistry.

  • Degassing: Sparge the heterogeneous mixture with argon for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II), which would immediately halt the catalytic cycle.

  • Heating: Seal the tube and heat at 90 °C for 16 hours.

    • Self-Validation Checkpoint: A visual color change from pale blue/green to a deep, homogenous brown/purple indicates active catalyst turnover and successful formation of the active Cu-ligand-nucleophile complex.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove insoluble copper salts and inorganic bases, and wash the filter cake with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. 1

  • WO2018222795A1 - Substituted nitrogen containing compounds (ROMK Inhibitors) | Google Patents. 2

  • 轉錄標準專利說明書 (European Patent EP3634947B1 / WO2018222795A1 equivalent) | Googleapis.com.

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in Preclinical In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Introduction The journey of a new chemical entity (NCE) from discovery to potential clinical application is fra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, a primary one being the formulation for preclinical in vivo studies.[1][2][3][4] This is particularly true for heterocyclic compounds like pyrazole and pyridazine derivatives, which often exhibit poor aqueous solubility, complicating their delivery and potentially leading to an underestimation of their therapeutic efficacy.[5][6][7] This guide provides a comprehensive framework for developing robust and effective formulations for a representative NCE, Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, for oral and parenteral administration in animal models.

While specific physicochemical data for this exact molecule is not widely available, its structure suggests it is a lipophilic compound with likely low water solubility, a common characteristic for many NCEs in the development pipeline.[5][8] Therefore, this document will outline a systematic, tiered approach to formulation development, starting from basic characterization and progressing to advanced solubilization techniques. The principles and protocols described herein are broadly applicable to many poorly soluble compounds, aiming to maximize exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][3]

Part 1: Physicochemical Characterization - The Foundation of Formulation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[2][4] This preformulation stage guides the selection of the most appropriate formulation strategy.[2]

Key Parameters to Determine:

  • Aqueous Solubility: Determine solubility at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the potential for pH-adjustment strategies.

  • pKa: Identifies ionizable groups, which is crucial for salt formation or pH-dependent solubility approaches.

  • Log P / Log D: Measures the lipophilicity of the compound, indicating its preference for lipid or aqueous environments and guiding the selection of lipid-based or solvent-based systems.[2]

  • Melting Point & Thermal Properties (DSC): A high melting point can suggest strong crystal lattice energy, which often correlates with poor solubility.[9] Differential Scanning Calorimetry (DSC) helps identify the crystalline or amorphous nature of the solid.[10]

  • Solid-State Characterization (PXRD): Powder X-ray Diffraction (PXRD) confirms the solid form (crystalline or amorphous) and can identify different polymorphs, which may have different solubilities and stabilities.[11]

  • Chemical Stability: Assess stability in potential vehicles and under various conditions (pH, light, temperature) to ensure the compound does not degrade before or after administration.[1]

Part 2: Formulation Strategy Selection - A Decision-Making Workflow

The goal of preclinical formulation is to achieve adequate drug exposure for safety and efficacy testing, often by maximizing solubility.[1] The choice of formulation depends on the route of administration, the required dose, and the compound's properties.

The following diagram illustrates a typical decision-making workflow for selecting a suitable formulation strategy for a poorly soluble compound.

G Start Start: Physicochemical Characterization of Compound Solubility Is Aqueous Solubility > Required Dose Conc.? Start->Solubility Aqueous Aqueous Solution (e.g., Saline, PBS) Solubility->Aqueous Yes Solubilization Solubilization Strategy Needed Solubility->Solubilization No Final Final Formulation QC: Appearance, pH, Purity, Stability, Sterility (IV) Aqueous->Final Route Route of Administration? Solubilization->Route Oral Oral (Gavage) Route->Oral Oral Parenteral Parenteral (IV, IP, SC) Route->Parenteral Parenteral Oral_Options Oral Formulation Options Oral->Oral_Options Parenteral_Options Parenteral Formulation Options Parenteral->Parenteral_Options Suspension Aqueous Suspension (e.g., 0.5% CMC, 0.5% MC) Oral_Options->Suspension Cosolvent_Oral Co-solvent System (e.g., PEG 400, Propylene Glycol) Oral_Options->Cosolvent_Oral Lipid Lipid-Based System (e.g., Corn Oil, SEDDS) Oral_Options->Lipid Cyclodextrin_Oral Cyclodextrin Complex (e.g., HP-β-CD) Oral_Options->Cyclodextrin_Oral ASD Amorphous Solid Dispersion (Advanced) Oral_Options->ASD Suspension->Final Cosolvent_Oral->Final Lipid->Final Cyclodextrin_Oral->Final ASD->Final Cosolvent_IV Co-solvent System (e.g., DMSO, PEG 400, Ethanol) Parenteral_Options->Cosolvent_IV Surfactant Surfactant Micelles (e.g., Polysorbate 80, Solutol HS 15) Parenteral_Options->Surfactant Cyclodextrin_IV Cyclodextrin Complex (e.g., HP-β-CD, SBE-β-CD) Parenteral_Options->Cyclodextrin_IV Nanosuspension Nanosuspension (Advanced) Parenteral_Options->Nanosuspension Cosolvent_IV->Final Surfactant->Final Cyclodextrin_IV->Final Nanosuspension->Final

Caption: Workflow for selecting a suitable formulation strategy for a poorly soluble compound.

Part 3: Formulation Approaches and Protocols

Formulations for Oral Administration

Oral administration is the most common route in preclinical studies due to its relevance to potential clinical use and ease of administration via gavage.[1]

Tier 1: Aqueous Suspensions This is often the simplest and preferred starting point for water-insoluble compounds.[12] The goal is to create a uniform, stable suspension of fine particles.

  • Rationale: Suspending agents increase viscosity, preventing rapid sedimentation of drug particles and ensuring consistent dosing. Adding a surfactant can improve the wettability of the hydrophobic drug powder.

  • Common Vehicles:

    • 0.5% w/v Methylcellulose (MC) in water.[12]

    • 0.5% - 1% w/v Carboxymethyl cellulose (CMC) in water.[12][13]

    • Often combined with 0.1% - 0.5% w/v Polysorbate 80 (Tween® 80) to aid wetting.[12]

Protocol 1: Preparation of a 10 mg/mL Suspension in 0.5% MC / 0.2% Tween 80

  • Prepare the Vehicle: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. Slowly add 0.5 g of Methylcellulose powder per 100 mL of final volume to the heated water while stirring vigorously with a magnetic stirrer to create a uniform dispersion. c. Add the remaining volume of room-temperature sterile water and continue to stir in a cold water bath until the solution is clear and viscous. d. Add 0.2 g of Tween 80 per 100 mL of final volume and stir until dissolved.

  • Prepare the Suspension: a. Weigh the required amount of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate powder. b. Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle. This step is critical to ensure particles are properly wetted and to break up aggregates. c. Gradually add the remaining vehicle to the paste while mixing continuously. d. Transfer the final suspension to a suitable container and stir for at least 30 minutes before dosing.

  • Quality Control: a. Visually inspect for uniformity. b. Keep the suspension under constant, gentle agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.

Tier 2: Co-solvent and Lipid-Based Systems If suspensions do not provide adequate exposure, solubilizing the compound in a non-aqueous or mixed-vehicle system is the next step.

  • Rationale: Co-solvents reduce the polarity of the aqueous vehicle, allowing for the dissolution of hydrophobic drugs.[2][14] Lipid-based systems can enhance solubility and may improve absorption through lymphatic pathways.[8][15][16]

  • Common Vehicles: A comparison of common vehicles is presented in the table below.

Vehicle TypeExamplesKey Considerations
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO)Can significantly increase solubility.[2] Potential for drug precipitation upon dilution in the GI tract.[2] Toxicity of the co-solvent must be considered.[17]
Oils Corn Oil, Sesame Oil, Olive OilSuitable for highly lipophilic compounds.[12][18] Absorption can be influenced by the animal's prandial state.
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15Used to create micellar solutions or as part of Self-Emulsifying Drug Delivery Systems (SEDDS).[19]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to increase aqueous solubility.[20][21][22] Effective for many compounds but can be limited by the amount of drug that can be complexed.[20]

Protocol 2: Preparation of a 10 mg/mL Solution in 40% PEG 400 / 60% Water

  • Prepare the Vehicle: a. In a calibrated vessel, mix 40 parts Polyethylene Glycol 400 with 60 parts sterile water by volume. b. Mix thoroughly using a magnetic stirrer.

  • Drug Solubilization: a. Weigh the required amount of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate and add it to the prepared vehicle. b. Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (e.g., 37-40°C) may be applied if the compound is heat-stable.[19]

  • Quality Control: a. Visually inspect to ensure a clear, particle-free solution. b. Check the pH of the final solution. c. Perform a dilution test: add one part of the formulation to nine parts of water to check for precipitation. Some fine, dispersed precipitate may be acceptable, but immediate, heavy precipitation suggests the formulation may not be suitable in vivo.

Formulations for Parenteral Administration

Parenteral formulations, especially for intravenous (IV) administration, have the strictest requirements, including sterility, isotonicity, and freedom from particulates.[5][23]

  • Rationale: IV formulations are essential for determining absolute bioavailability and for toxicology studies requiring maximum systemic exposure.[2] The primary challenge is achieving and maintaining drug solubility in a physiologically compatible vehicle, as precipitation in the bloodstream can be fatal.[23]

  • Common Approaches:

    • Co-solvent Systems: Often require a higher percentage of organic solvents than oral formulations. Common systems include combinations of DMSO, PEG 400, ethanol, and Cremophor® EL.[14][19] The primary concern is drug precipitation upon injection into the aqueous bloodstream.[2]

    • Cyclodextrin Complexation: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is often used for IV formulations due to its higher safety profile compared to other cyclodextrins.

    • Surfactant-based Micellar Solutions: Non-ionic surfactants like Polysorbate 80 or Solutol® HS 15 can form micelles that encapsulate the drug.[5][19]

Protocol 3: Preparation of a 2 mg/mL IV Solution with 20% HP-β-CD

  • Prepare the Vehicle: a. Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD). For a 20% solution, this is 20 g per 100 mL. b. Dissolve the HP-β-CD in sterile Water for Injection (WFI) or saline with stirring. This may take some time.

  • Drug Solubilization: a. Add the weighed Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate powder to the cyclodextrin solution. b. Stir, vortex, or sonicate the mixture until the drug is fully dissolved. This process can take several hours as the inclusion complex forms.

  • Final Preparation and Sterilization: a. Once dissolved, adjust the pH to near neutral (7.0-7.4) if necessary using dilute HCl or NaOH. b. Perform a final quantitative volume adjustment with WFI or saline. c. Crucially, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial. [19]

  • Quality Control: a. The final product must be a clear, particle-free solution. b. Check for osmolality and pH to ensure physiological compatibility. c. Assess short-term stability to ensure the drug remains in solution for the duration of the experiment.

Part 4: Advanced Formulation Strategies

For extremely challenging compounds, more advanced techniques may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[11][24][25] This can dramatically increase apparent solubility and dissolution rate.[10][11] ASDs are typically prepared by spray-drying or hot-melt extrusion and administered orally as a suspension of the ASD powder.[9][25][26]

  • Lipid-Based Drug Delivery Systems (LBDDS): These include a range of formulations from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[19][27][28] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[19]

  • Nanonization: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution, as described by the Noyes-Whitney equation.[19] Nanosuspensions can be used for both oral and parenteral administration.

Conclusion

Developing a suitable formulation is a critical and often iterative process in preclinical drug development. For a novel compound like Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, a systematic approach starting with thorough physicochemical characterization is paramount. The tiered strategy presented here, beginning with simple aqueous suspensions and progressing to co-solvent, cyclodextrin, and other advanced systems, provides a robust framework for success. Each formulation choice represents a balance between maximizing exposure and ensuring the safety and tolerability of the vehicle in the test species.[8] By carefully selecting excipients and following validated protocols, researchers can generate reliable in vivo data to confidently advance promising new chemical entities.

References

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Guerra, F., Vuddanda, P. R., & Sousa, F. (2021). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed. Available from: [Link]

  • Jürgens, K., & Müller, B. W. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Pharmazie, 60(9), 665-670. Available from: [Link]

  • Ribeiro, L., & Loftsson, T. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC - NIH. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Shah, N., et al. (2012). In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound. PMC - NIH. Available from: [Link]

  • Maheshwari, R. K. (2017). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics (AJP), 11(01). Available from: [Link]

  • Singh, A., & Singla, P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. ResearchGate. Available from: [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PMC - NIH. Available from: [Link]

  • Alam, M. A., et al. (2026). Preparation of Nimodipine Amorphous Solid Dispersion with Various Processes Based on Physicochemical Properties and In Vivo Exposure. Preprints.org. Available from: [Link]

  • He, H., et al. (2019). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. Available from: [Link]

  • Jannin, V., et al. (2015). Lipid-based formulations for oral delivery of lipophilic drugs. Semantic Scholar. Available from: [Link]

  • Kumar, P., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - NIH. Available from: [Link]

  • Li, Y., et al. (2025). Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine. Taylor & Francis Online. Available from: [Link]

  • Wang, Y., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. MDPI. Available from: [Link]

  • Patel, K. D., et al. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Hovione. (2017, March 8). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Available from: [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available from: [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs... International Journal of Pharmaceutics. Available from: [Link]

  • Encyclopedia.pub. (2024, March 28). Cyclodextrin-Based Drug Delivery Systems. Available from: [Link]

  • ResearchGate. (2026, January 22). Preparation of Nimodipine Amorphous Solid Dispersion with Various Processes Based on Physicochemical Properties and In Vivo Exposure. Available from: [Link]

  • IntechOpen. (2023, November 7). Preclinical Drug Development Process: Formulation and Development Aspects. Available from: [Link]

  • Fricker, G., et al. (2010). Phospholipids and lipid-based formulations in oral drug delivery. PubMed. Available from: [Link]

  • SGS. Preclinical Formulation Development. Available from: [Link]

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available from: [Link]

  • Ma, P., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - NIH. Available from: [Link]

  • Mohite, P., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 264-271. Available from: [Link]

  • Kumar, P., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Kovacic, B., et al. (2017). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC - NIH. Available from: [Link]

  • Takeda, R., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Available from: [Link]

  • Lone, I. H., et al. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Semantic Scholar. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvation &amp; Handling of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Executive Summary Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate presents significant solvation challenges due to its bi-heteroaryl architecture. Chemoinformatics analyses of over 163,000 molecules reveal that aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate presents significant solvation challenges due to its bi-heteroaryl architecture. Chemoinformatics analyses of over 163,000 molecules reveal that aromatic six-membered heterocycles containing two heteroatoms (such as pyridazine) are heavily overrepresented in DMSO-insoluble datasets—comprising 42% of insoluble libraries compared to just <16% of soluble ones[1]. The coplanarity of the pyrazole and pyridazine rings facilitates intense π−π stacking and high crystal lattice energies, making standard dissolution thermodynamically unfavorable.

This guide provides validated troubleshooting workflows, mechanistic FAQs, and self-validating protocols to ensure reliable preparation of stock solutions for both analytical and biological assays.

Diagnostic Workflow

SolubilityWorkflow A Weigh Compound & Add Anhydrous DMSO B Vortex Vigorously (2-5 min) A->B C Visual Inspection (Tyndall Effect Check) B->C D Proceed to Assay C->D Clear E Heat (37°C) & Sonicate (15 min) C->E Particulates F Visual Inspection E->F F->D Clear G Acidify Solvent (Add 0.1% TFA) F->G Particulates H Visual Inspection G->H H->D Clear I Formulate with Co-solvents / Surfactants H->I Particulates

Diagnostic workflow for resolving DMSO solubility issues of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate out of the DMSO stock solution after storage at 4°C or -20°C? A1: Precipitation from a previously dissolved DMSO stock is primarily driven by temperature fluctuations[2]. At lower temperatures, the kinetic energy of the solvent decreases, failing to overcome the high lattice energy of the pyrazole-pyridazine system, causing the compound to crystallize. Furthermore, if the vial seal is compromised, DMSO will rapidly absorb atmospheric moisture. Water acts as a potent anti-solvent for lipophilic heterocycles, drastically reducing the solvating power of DMSO[2].

Q2: I need to perform 13C NMR, but the compound is completely insoluble in DMSO-d6 at the required high concentrations. What is the mechanistic workaround? A2: For high-concentration analytical techniques like NMR, thermodynamic barriers (like π−π stacking) must be chemically disrupted. The addition of a trace amount of deuterated trifluoroacetic acid (TFA-d) combined with gentle heating is highly effective[3]. The acid protonates the basic nitrogen atoms on the pyridazine or pyrazole rings. This introduces localized positive charges, creating electrostatic repulsion between the planar molecules and instantly collapsing the crystal lattice, thereby forcing the compound into solution.

Q3: When I dilute my DMSO stock into aqueous cell culture media, the compound crashes out. How can I prevent this? A3: This phenomenon occurs due to a sudden shift in solvent polarity, dropping the solubility limit below your target concentration[4]. To engineer around this:

  • Lower Initial Stock Concentration: Prepare a 1 mM stock instead of 10 mM. This ensures the localized concentration during the mixing phase does not exceed the aqueous solubility threshold[4].

  • Use of Surfactants: Pre-condition your aqueous media with a non-ionic surfactant like Pluronic F-68 (0.01% - 0.1%). This creates micellar structures that encapsulate the hydrophobic compound before it can aggregate[4].

  • Advanced Co-solvents: Consider utilizing oxetane-substituted sulfoxides. These bifunctional substitutes have been shown to significantly enhance the aqueous solubility of problematic lipophilic compounds during library storage and biological assays compared to DMSO alone[5].

Self-Validating Experimental Protocols

Protocol A: Standard Anhydrous Dissolution & Tyndall Validation

Use this protocol for standard biological assays requiring ≤10 mM concentrations.

  • Desiccation Check: Ensure the ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate powder is fully equilibrated to room temperature in a desiccator to prevent condensation.

  • Solvent Sourcing: Break the seal on a fresh ampoule of anhydrous DMSO. Causality: Standard benchtop DMSO can contain up to 10% water by volume due to hygroscopy, which will guarantee precipitation[2].

  • Addition & Agitation: Add the calculated volume of DMSO to the powder. Vortex vigorously for 2–5 minutes[2].

  • Thermal Disruption: If particulates remain, submerge the vial in a 37°C water bath for 10–15 minutes, followed by 5–10 minutes in a bath sonicator[4].

  • Self-Validation Step (Tyndall Effect): In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) directly through the vial.

    • Pass: The laser beam path is invisible inside the liquid. The compound is fully dissolved at the molecular level.

    • Fail: The laser beam path is visible (scattering). Colloidal micro-aggregates remain. Proceed to Protocol B.

Protocol B: Acid-Assisted Solvation for Recalcitrant Stocks

Use this protocol for NMR, LCMS, or assays insensitive to trace pH shifts.

  • Micro-Acidification: To the recalcitrant DMSO suspension, add 0.1% v/v Trifluoroacetic Acid (TFA) (e.g., 1 µL TFA per 1 mL DMSO)[3].

  • Agitation: Vortex for 60 seconds. The localized protonation of the heteroatoms will rapidly dissolve the lattice.

  • Self-Validation Step (pH & Clarity Check):

    • Perform the Tyndall Effect check (as in Protocol A) to confirm optical clarity.

    • Spot 1 µL of the solution onto a micro-pH strip. Ensure the apparent pH has dropped sufficiently to maintain protonation (typically apparent pH ~3-4 in organic/aqueous estimation).

Quantitative Efficacy of Solubilization Techniques

Solubilization TechniquePrimary Mechanism of ActionRelative Solubility GainDownstream Assay Compatibility
Anhydrous DMSO Prevents water-induced lattice collapseBaseline (1x)Universal
Heating (37°C) & Sonication Overcomes thermodynamic activation energy1.5x - 2xUniversal (requires slow cooling)
Acidification (0.1% TFA) Protonates nitrogen, disrupts π−π stacking5x - 10xAnalytical (NMR/LCMS); May affect cell viability
Oxetane-Sulfoxide Co-solvent Disrupts hydrophobic aggregation3x - 5xHigh (Biocompatible in many cell lines)
Pluronic F-68 (0.1%) Micellar encapsulation in aqueous mediaPrevents precipitationHigh (Cell culture safe)

References[5] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules, PMC - NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fo9HhmnipPdzEAz2n1wwRQ3Q9JlIQkknpnTUvVrxmQLj2s9o7bz45GIA3hKY403f3wQMT-In5E05NcGj_xIh1u28vll9zsrzE6IZBuq3xsKbRBvWd5o9hElDEB22i-yZ7HNhSOPPZM8joQ==[4] Overcoming solubility issues with Antitumor agent-41 in DMSO, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuyxBoIESONOvJW2SI_j7MS1mR4om0Ej6hfYv1cEpMW2SDfkhEfsgUmMbfoZs1uLd0IlagLLVKOWHfUajDli-j4TX2olH4OIlNTdqxilAS5qwtUjt8oUIFLENNm5tJ5gWDNWGNOFxaD7zPr_s5gMFP_shwPwetRN9M6XdoZDOo3ga0f1UW3VfrDrsmwUwG5PNpbSgG4AMAoQ==[3] How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration?, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KrUYdYGsuLXYVwbWHjJp-Le8nQooMr3SATBwqir00kR1jrvIOAccvp31NKZxrcfusF1MRxQU3UORYuXCtrOksXjjLSAdECgRdXvwhE_aSjSFGk7oiwodkq35pBc9rlB9qNoIdtsZexVkDDdCdX90ZehAjbsTFY9x8KXqX3AtHF_1jbGBVkjDPnaud4QgMn4m69m1tDgOagY0HRMfvAYjsRjg4NUbeI9TWM0upOMhDV5ur_Rhh_ecMO0oS2aaE4siPeAipFdT49z5VN7Fsb_cqBAxn1e6uz7tAsDAslA3R05rtsYs[1] Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdz5_h-tNax_5SaIi-rSJNg7P-rJNFroAXLIuECdS8SCN5rxhj4zE3t551k36jY5-wN8gxl457C_mvir98QkdbIHVpqZtviFdCp-vWzEHtMpHmLsmHT1T6eVXsrYmc67QG1gK[2] Troubleshooting AN-12-H5 solubility issues in DMSO, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSzQwGLmJTs7mhrMMaHg3AezWBBegGGk90h1L_mq11G0aPHXODB0GQbGr7EWw6KuBQl5fOXGXjm_XHFA7S_2lsS7gEIHr2qKsuPp_WSzBJ5w-GgkTRz0RFKxWwyqefmRU_EpvMV6MJfi0XdFkn8abeT1UA-P2J94HJbdTmS8O5rRy_rhnxHeF4_2jivxN

Sources

Optimization

Technical Support Center: Purifying Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate by Flash Column Chromatography

Welcome to the technical support guide for the purification of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This resource is designed for researchers and drug development professionals who are navigating the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This resource is designed for researchers and drug development professionals who are navigating the common, yet often nuanced, challenges of purifying polar N-heterocyclic compounds. Nitrogen-containing heterocycles are foundational scaffolds in a significant portion of small-molecule drugs, making robust purification methodologies critical for downstream success.[1][2]

The structure of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, with its two nitrogen-rich aromatic rings, presents specific challenges for silica gel chromatography. The basicity of the nitrogen atoms can lead to strong interactions with acidic silanol groups on the silica surface, resulting in poor peak shape, tailing, and in some cases, on-column degradation.[3][4] This guide provides a logical, step-by-step framework and a comprehensive troubleshooting section to empower you to achieve high-purity material efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong starting point for your purification protocol.

Q1: What are the key chemical properties of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate that influence its purification?

A: The compound's behavior on a silica column is primarily governed by three factors:

  • Polarity: The presence of an ester group and four nitrogen atoms in the heterocyclic systems makes it a moderately polar molecule. This dictates the need for a relatively polar mobile phase for elution.

  • Basicity: The lone pairs of electrons on the pyridazine and pyrazole nitrogens can act as Lewis bases.[4] These basic sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, which is a common cause of significant peak tailing.

  • Solubility: The compound's solubility in various organic solvents will determine the appropriate sample loading technique (wet vs. dry loading) and the initial mobile phase composition.

Q2: What is the recommended stationary phase for this purification?

A: Standard, un-functionalized silica gel (40-63 µm particle size) is the most common and cost-effective choice. However, if significant issues with peak tailing or compound degradation arise, you should consider the following alternatives:

  • Deactivated Silica: Pre-treating standard silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic sites.[3]

  • Amine-Functionalized Silica: These columns have an amine-bonded phase that provides a less acidic environment and can improve the chromatography of basic compounds without requiring a mobile phase modifier.[4][5]

  • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and can be effective for purifying acid-sensitive compounds.[3]

Q3: How do I select the optimal solvent system (mobile phase)?

A: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin-Layer Chromatography (TLC) plate. This Rf range typically ensures that the compound elutes from the column in a reasonable volume without co-eluting with very nonpolar or very polar impurities. A systematic TLC screening is the first and most critical step. Start with common solvent systems like hexane/ethyl acetate and adjust polarity as needed. For very polar compounds, systems like dichloromethane/methanol may be required.[6]

Q4: When is it necessary to add a mobile phase modifier like triethylamine (TEA)?

A: A modifier is necessary when you observe significant peak tailing on your analytical TLC plate. Tailing is a visual indicator of strong, undesirable interactions between your basic compound and the acidic silica gel.[3] Adding a small amount of a competing base, such as 0.1-1% TEA , to your mobile phase will mask the active silanol sites, leading to more symmetrical peaks and a more efficient separation.[3][5]

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow, ensuring that decisions made at each step are based on experimental data.

Workflow Overview

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Troubleshooting TLC TLC Analysis (Find Rf ≈ 0.2-0.3) Solvent Select Solvent System (e.g., Hexane/EtOAc) TLC->Solvent Modifier Consider Modifier (TEA) for Peak Tailing Solvent->Modifier Pack Pack Column (Slurry Method) Modifier->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute Compound (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, UV) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Troubleshoot Troubleshoot Issues (Tailing, Degradation, etc.) Analyze->Troubleshoot Evap Evaporate Solvent Pool->Evap Pure Obtain Pure Product Evap->Pure

Caption: Flash Chromatography Workflow

Step A: TLC Method Development
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Screen Solvents: Spot the crude mixture on several TLC plates. Develop each plate in a different solvent system of varying polarity. Good starting points are mixtures of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate).

  • Identify Optimal Rf: Aim for a solvent system that places your target compound at an Rf of 0.2-0.3 . This provides the best balance for separation on a column.

  • Check for Tailing: Observe the shape of the spot for your target compound. If it is "comet-shaped" or streaked, re-run the TLC plate using the same solvent system but with the addition of 0.5-1% triethylamine (TEA). If the spot becomes symmetrical, you must include TEA in your column's mobile phase.

Solvent System (v/v) Polarity Typical Application
100% HexaneVery LowEluting non-polar hydrocarbons.
9:1 to 4:1 Hexane / Ethyl AcetateLow to MediumGood starting point for many organic compounds.[7]
1:1 Hexane / Ethyl AcetateMediumA versatile baseline for moderately polar compounds.[6]
100% Ethyl AcetateMedium-HighFor more polar compounds.
95:5 Dichloromethane / MethanolHighFor highly polar compounds that do not move in Hex/EtOAc.[6]
Step B: Column Preparation
  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material you are purifying. A common rule of thumb is a silica-to-sample weight ratio of 30:1 to 100:1.

  • Pack the Column (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed. Ensure no air bubbles or cracks are present.

    • Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.[8]

    • Never let the solvent level drop below the top of the silica bed.

Step C: Sample Loading

Choose your loading method based on the solubility of your crude sample.

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude mixture in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9]

    • Carefully pipette the concentrated sample solution directly onto the top layer of sand.[9]

    • Allow the sample to absorb fully into the silica bed before carefully adding the mobile phase.

  • Dry Loading (Essential for poor solubility):

    • Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.[6]

Step D: Elution and Fraction Collection
  • Begin Elution: Carefully add your mobile phase to the column and apply gentle, consistent air pressure (1-4 psi).[9]

  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition throughout the entire purification. This is suitable for simple separations where all compounds of interest have similar polarities.

    • Gradient: Start with a less polar solvent system and gradually increase the polarity over time (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane). This is highly effective for separating compounds with a wide range of polarities.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Elution: Use TLC to analyze the collected fractions to determine which ones contain your pure compound. Spot every few fractions alongside your crude starting material and a pure standard if available.

Part 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound has decomposed on the acidic silica. 3. The compound is highly insoluble and precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (gradient elution).[10] 2. Test compound stability on a silica TLC plate. If it degrades, switch to a neutral stationary phase like alumina or use reversed-phase chromatography.[3][10] 3. Re-run the column using a mobile phase in which the compound is more soluble and use the dry loading method.
Significant peak tailing or very broad fractions. The compound is interacting too strongly with the acidic silanol groups on the silica.Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase to mask the active sites and improve peak shape.[3][4]
Poor separation of closely-eluting spots. 1. The solvent system is not selective enough. 2. The column was overloaded with too much sample. 3. The flow rate was too fast.1. Re-screen solvent systems using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone). 2. Reduce the amount of sample loaded onto the column. 3. Reduce the air pressure to slow the flow rate, allowing for better equilibration.
The compound appears to be degrading on the column. The compound is sensitive to the acidic nature of silica gel.1. Deactivate the silica: Flush the packed column with a mobile phase containing 1-2% TEA before loading the sample.[3] 2. Switch Stationary Phase: Use neutral alumina or an amine-functionalized silica column.[3]
The purified compound is contaminated with a greasy substance. The grease is likely from glassware joints.Ensure all glassware is properly cleaned and avoid excessive use of vacuum grease on joints that may come into contact with your solvent or sample.

References

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • Massachusetts Institute of Technology. 7.9. Flash Column Chromatography Guide. DSpace@MIT. Available from: [Link]

  • Musso, L., et al. (2018). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. Available from: [Link]

  • University of Milan. Synthesis of Pyridazine-Based Scaffolds as α-Helix Mimetics. Available from: [Link]

  • Gomes, P.A.C., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Asymmetric Catalytic Formal [4+1] Annulation of 5-Aminoisoxazoles with Pyrazole-4,5-diones. Available from: [Link]

  • Wang, Y., et al. (2022). Access to α-Pyrones via an NHC-Catalyzed Formal [3 + 3] Cycloaddition/Elimination. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Available from: [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. HETEROCYCLES. Available from: [Link]

  • ResearchGate. Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Available from: [Link]

  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available from: [Link]

  • Biotage. Successful Flash Chromatography. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for A photocatalytic strategy for the direct C–H pyrazolation of (hetero)arenes. Available from: [Link]

  • Biotage. (2018). Successful Flash Chromatography. Available from: [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC. Available from: [Link]

Sources

Troubleshooting

preventing thermal degradation of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Welcome to the technical support center for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound. Our goal is to equip you with the knowledge to prevent, identify, and resolve issues related to its potential thermal degradation.

Introduction

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4][5][6][7][8][9][10] Like many complex organic molecules, its stability can be compromised under certain experimental conditions, particularly at elevated temperatures. This guide provides a proactive approach to mitigating thermal degradation, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I observed a decrease in the yield of my reaction involving ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate when scaling up, which required longer heating times. What could be the cause?

This is a classic sign of thermal degradation. Longer exposure to heat, even at temperatures that are acceptable for shorter durations, can lead to the breakdown of the molecule. The two primary suspected pathways for thermal degradation of this compound are decarboxylation and hydrolysis of the ethyl ester.

  • Decarboxylation: The pyridazine-3-carboxylate structure is analogous to other heterocyclic carboxylic acids and esters that are known to undergo decarboxylation (loss of CO₂) upon heating.[11][12][13][14] The stability of the resulting carbanion or radical intermediate on the pyridazine ring influences the rate of this process.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of trace amounts of water or acid/base catalysts at elevated temperatures.[15][16][17][18][19] This would result in the formation of the corresponding carboxylic acid, which may then be more prone to decarboxylation.

To mitigate this, consider optimizing your reaction conditions to shorten the reaction time or lower the temperature. If possible, use a more concentrated reaction mixture to accelerate the desired reaction, thereby reducing the required heating time.

FAQ 2: My purified ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate shows new, less polar spots on TLC/LC-MS after storage at room temperature for an extended period. What are these impurities?

The appearance of less polar impurities upon storage is a strong indicator of degradation. The most likely degradation product is the decarboxylated version of the molecule, 6-(1H-pyrazol-1-yl)pyridazine. The loss of the polar ethyl carboxylate group would result in a significantly less polar compound.

To confirm this, you can analyze the stored sample by LC-MS and look for a peak with a mass corresponding to the loss of the ethyl carboxylate group (a decrease of 87.08 g/mol ).

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation.
Moisture Store in a desiccatorPrevents hydrolysis of the ethyl ester.
Light Amber vial or protected from lightPrevents potential photolytic degradation.
FAQ 3: How can I definitively determine if my compound is degrading and by which pathway?

A systematic analytical approach is necessary to identify and quantify degradation.

Troubleshooting Workflow for Investigating Degradation:

A Observation: Suspected Degradation (e.g., low yield, new spots) B Sample Preparation: 1. Control (freshly prepared/stored at -80°C) 2. Suspect Sample A->B Compare C Analytical Techniques B->C D LC-MS Analysis C->D Primary screen E NMR Spectroscopy (¹H & ¹³C) C->E Structural info F Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) C->F Thermal stability G Data Interpretation D->G E->G F->G H Identify Degradation Products: - Mass loss of CO₂Et? - New aromatic signals? G->H I Quantify Degradation: - Compare peak areas in LC-MS - Use internal standard G->I J Determine Onset of Thermal Event (TGA/DSC) G->J K Conclusion & Action H->K I->K J->K L Optimize Reaction/Storage Conditions: - Lower Temperature - Shorter Time - Inert Atmosphere K->L Implement corrective measures Start Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Decarboxylation 6-(1H-pyrazol-1-yl)pyridazine + CO₂ + Ethylene Start->Decarboxylation Heat (Δ) Direct Decarboxylation Hydrolysis 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + Ethanol Start->Hydrolysis Heat (Δ), H₂O (acid/base catalyzed) Ester Hydrolysis Decarboxylation2 6-(1H-pyrazol-1-yl)pyridazine + CO₂ Hydrolysis->Decarboxylation2 Heat (Δ) Decarboxylation

Sources

Optimization

troubleshooting overlapping NMR peaks for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Technical Support Center: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Welcome to the technical support portal for researchers, scientists, and drug development professionals. This guide provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Welcome to the technical support portal for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during the analysis of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: significant signal overlap in the aromatic region of its ¹H NMR spectrum. This document offers a series of structured, logical steps to achieve baseline resolution of your proton signals.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a cluster of overlapping signals between 7.5 and 9.5 ppm. Why is this happening and which protons are involved?

A1: The signal overlap you are observing is expected for this molecule and arises from the similar electronic environments of the protons on the pyridazine and pyrazole rings. In typical deuterated solvents like CDCl₃, these protons have very close chemical shifts, leading to a complex and poorly resolved multiplet.[1]

The protons in this region are:

  • Pyridazine Ring Protons (H4, H5): These two protons form an AX or AB spin system. They are deshielded by the two ring nitrogens and the adjacent carboxylate group.

  • Pyrazole Ring Protons (H3', H4', H5'): These three protons form a spin system on the five-membered ring. Their chemical shifts are influenced by their position relative to the point of attachment and the pyridazine ring.

Below is a table of predicted ¹H NMR chemical shifts. Actual values can vary based on solvent, concentration, and temperature.

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity
Pyridazine H4~8.0 - 8.4Doublet (d)
Pyridazine H5~9.2 - 9.5Doublet (d)
Pyrazole H3'~7.7 - 8.0Doublet (d)
Pyrazole H4'~6.5 - 6.8Triplet or dd
Pyrazole H5'~8.5 - 8.8Doublet (d)
Ethyl CH₂~4.4 - 4.6Quartet (q)
Ethyl CH₃~1.3 - 1.5Triplet (t)

Note: The pyridazine and pyrazole ring protons, particularly H4, H3', H5', and H5, are prone to overlapping.

Q2: What is the simplest first step to try and resolve these overlapping peaks?

A2: The most straightforward initial approach is to change the deuterated solvent.[2] Different solvents interact with the solute molecule in unique ways, inducing changes in the chemical shifts of nearby protons. This phenomenon, known as solvent-induced chemical shift (SICS), can often be sufficient to resolve overlapping signals.[3][4][5]

Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective. These solvents create a strong anisotropic magnetic field. Solute protons that lie in the shielding cone of the aromatic solvent ring will experience an upfield shift (to lower ppm), while those on the periphery will be shifted downfield. This differential shifting can "pull apart" overlapping signals.

Experimental Protocol: Solvent Change

  • Sample Preparation: Prepare a new NMR sample of your compound (5-10 mg) in an alternative deuterated solvent.

  • Solvent Selection: Choose a solvent with different properties than your initial one (e.g., switch from CDCl₃ to benzene-d₆ or from DMSO-d₆ to acetonitrile-d₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum in the new solvent.

  • Analysis: Compare the new spectrum to the original. Look for improved dispersion in the 7.5-9.5 ppm region.

Table of Common NMR Solvents and Their Properties:

Solvent Typical Use Potential Effect on Aromatic Signals
Chloroform-d (CDCl₃)General purpose, non-polarStandard reference, often shows overlap.
DMSO-d₆Polar aprotic, good for H-bondingCan cause significant shifts compared to CDCl₃.[6]
Benzene-d₆Aromatic, non-polarStrong anisotropic effects, often resolves overlap by shifting protons to different extents.
Acetonitrile-d₃Polar aproticCan provide an intermediate polarity option.
Q3: Changing the solvent helped, but some peaks are still not baseline-resolved. What is the next logical step?

A3: The next step is to perform a Variable Temperature (VT) NMR experiment.[7] Changing the temperature can alter chemical shifts and improve resolution, especially if the molecule exists in multiple conformations that are rapidly interconverting at room temperature.[8][9]

Causality: As the temperature changes, the relative populations of different molecular conformations can shift.[8] Since each conformation has a unique set of chemical shifts, the observed spectrum (which is a weighted average) will change with temperature.[8] This can be enough to separate signals that overlap at a single temperature.[2][9] Additionally, increasing the temperature can sometimes sharpen broad peaks caused by intermediate exchange rates or quadrupolar coupling.[10][11]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Use a sample dissolved in a solvent suitable for your target temperature range (e.g., DMSO-d₆ for high temperatures, or CD₃OD/CDCl₃ for lower temperatures). Ensure you are using a proper Class A NMR tube designed for VT work.[10]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[7]

  • Temperature Change: Increase or decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a new spectrum.[10]

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point (e.g., 298 K, 318 K, 338 K).

  • Analysis: Compare the series of spectra to find the temperature that provides the optimal signal dispersion.

Caution: Always follow your spectrometer's specific guidelines for VT experiments to avoid damaging the probe.[10][12]

Q4: The peaks are still too crowded. Are there more advanced experiments I can run to definitively assign the structure?

A4: Yes. When simple methods are insufficient, two-dimensional (2D) NMR spectroscopy is the definitive tool for resolving severe overlap.[13][14] These experiments spread the spectral information across two frequency axes, making it possible to distinguish protons even when they have identical chemical shifts in the 1D spectrum.[15]

Recommended 2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16][17] A cross-peak between two signals in a COSY spectrum confirms that those two protons are neighbors in the molecule. This is invaluable for tracing the connectivity within the pyridazine and pyrazole rings separately.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[16][18] Since ¹³C spectra have a much wider chemical shift range, it is highly unlikely that two carbons will overlap.[14] Therefore, even if two proton signals overlap in the ¹H spectrum, they will almost certainly show distinct correlation peaks in the HSQC spectrum, confirming that they are two different protons attached to two different carbons.[13][15]

Simplified Protocol: Acquiring a 2D COSY/HSQC Spectrum

  • Sample: Use a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) for best results, especially for the less sensitive HSQC experiment.

  • Setup: Load the standard COSY and HSQC parameter sets on your spectrometer.

  • Spectral Width: Ensure the ¹H spectral width covers the entire proton range (e.g., 0-12 ppm) and the ¹³C spectral width covers the expected carbon range (e.g., 0-200 ppm).[2]

  • Acquisition: Run the experiments. A COSY experiment may take 30-60 minutes, while an HSQC may take several hours depending on sample concentration.

  • Analysis:

    • COSY: Look for off-diagonal cross-peaks. For example, you should see a cross-peak between the H4 and H5 protons of the pyridazine ring.

    • HSQC: Correlate each signal in the ¹H dimension to a signal in the ¹³C dimension. This will allow you to count and resolve every C-H pair in the aromatic region.

Q5: When should I consider using a higher field NMR spectrometer?

A5: You should consider moving to a higher field instrument (e.g., from a 400 MHz to a 600 MHz or higher) when maximum resolution is required and the previously mentioned techniques have not provided a satisfactory result.[1]

Causality: The separation between NMR signals (in Hz) increases linearly with the strength of the magnetic field. However, the coupling constants (J-values, also in Hz) remain the same.[19] The chemical shift scale (ppm) is designed to be field-independent. The result is that at higher field strengths, multiplets are more spread out and less likely to overlap, a phenomenon known as increased spectral dispersion.[19][20] This often simplifies complex, overlapping spectra into well-resolved, "first-order" patterns that are easier to interpret.[21]

Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting overlapping NMR signals for your compound.

TroubleshootingWorkflow start Observation: Overlapping Aromatic Signals solvent Step 1: Change Solvent (e.g., CDCl₃ → Benzene-d₆) start->solvent Easiest First Step vt_nmr Step 2: Variable Temp. NMR (e.g., 298K → 338K) solvent->vt_nmr If overlap persists resolved Result: Baseline Resolution Achieved solvent->resolved If successful two_d_nmr Step 3: 2D NMR (COSY & HSQC) vt_nmr->two_d_nmr If overlap persists vt_nmr->resolved If successful high_field Advanced Option: Higher Field Spectrometer two_d_nmr->high_field For maximum dispersion two_d_nmr->resolved Definitive Assignment

Caption: Logical workflow for resolving overlapping NMR signals.

References

  • Benchchem. (n.d.). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.
  • Sarotti, A. M., & Pellegrinet, S. C. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(35), 21334-21345.
  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study...
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah.
  • Zhang, S., et al. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Chemphyschem, 24(20), e202300292.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.
  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • Williamson, M. P., & Craven, C. J. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 73(1-2), 15-20.
  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives.
  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1633.
  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR.
  • JoVE. (2024, April 4). ¹H NMR Interpreting Distorted and Overlapping Signals in Analytical Chemistry.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?
  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures.
  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf.
  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Caldarelli, S., & Reddy, G. N. M. (2010). Demixing of Severely Overlapping NMR Spectra through Multiple-Quantum NMR. Analytical Chemistry, 82(9), 3461-3467.
  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR.
  • National High Magnetic Field Laboratory. (2025, January 20). Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond.
  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • MDPI. (2017, October 25). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • Semantic Scholar. (n.d.). Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp.
  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
  • Oxford Instruments. (2023, May 30). High-field to Benchtop NMR Spectroscopy - Part 3.
  • JEOL USA Inc. (n.d.). NMR Basics for the absolute novice.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

Sources

Troubleshooting

reducing unwanted byproducts during ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate preparation

Topic: Reducing Byproducts in Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Synthesis Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, application scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproducts in Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity challenges during the nucleophilic aromatic substitution (SNAr) of highly electron-deficient pyridazine scaffolds.

Reaction Pathway & Byproduct Logic

The synthesis of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate relies on the displacement of the C6 chlorine atom by 1H-pyrazole. While active chloro-heterocycles are excellent substrates for SNAr[1], the strong electron-withdrawing nature of the pyridazine ring hyper-activates the C3 ester. This dual activation creates competing electrophilic sites, leading to severe byproduct formation if conditions are not strictly controlled.

SNAr_Workflow cluster_0 Primary SNAr Pathway cluster_1 Byproduct Pathways A Ethyl 6-chloropyridazine-3-carboxylate + 1H-Pyrazole B Meisenheimer Complex (Anionic Intermediate) A->B Base (e.g., NaH) Anhydrous Solvent C Target: Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate B->C - Cl⁻ D Byproduct 1: Carboxylic Acid (Ester Hydrolysis) C->D Trace H₂O / OH⁻ (Base-Catalyzed) E Byproduct 2: Methyl Ester (Transesterification) C->E MeOH Solvent (Alkoxide Exchange)

Fig 1. SNAr reaction workflow and competitive byproduct formation pathways.

Quantitative Data: Impact of Reaction Conditions

Selecting the right base and solvent is the primary factor in suppressing unwanted side reactions. The table below summarizes the expected byproduct distribution based on varying SNAr conditions.

Condition SetBaseSolventTemp (°C)Target Yield (%)Hydrolysis Byproduct (%)Transesterification (%)
Standard (Unoptimized) K₂CO₃ (2.0 eq)DMF (Reagent Grade)805535N/A
Alcoholic Solvent K₂CO₃ (2.0 eq)Methanol60401035 (Methyl ester)
Mild Base / Dry Cs₂CO₃ (1.5 eq)MeCN (Anhydrous)6088< 5N/A
Low Temp / Strong Base NaH (1.2 eq)DMF (Anhydrous)0 to 2592 < 2 N/A
Troubleshooting FAQs

Q1: Why am I seeing up to 35% of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid in my crude mixture? A1: This is the ester hydrolysis byproduct. The pyridazine ring is highly electron-deficient, which activates the C6 position for the desired SNAr[1]. However, this same electronic effect withdraws electron density from the C3 ester carbonyl, making it exceptionally electrophilic. In the presence of a base (like K₂CO₃) and trace amounts of water from non-anhydrous solvents, hydroxide ions are generated. These hydroxide ions rapidly attack the ester via a tetrahedral intermediate, leading to base-catalyzed hydrolysis (saponification)[2]. Actionable Fix: Switch to strictly anhydrous solvents (stored over 3Å molecular sieves) and consider using NaH to pre-form the pyrazolide anion, which avoids generating hydroxide from trace water.

Q2: Can I use methanol or ethanol to improve the solubility of my starting materials? A2: No. Using primary alcohols as solvents for this reaction will lead to base-catalyzed transesterification. If you use methanol with your ethyl ester substrate, the methoxide generated in situ will attack the ester, yielding methyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate as a major byproduct. Actionable Fix: Utilize polar aprotic solvents such as anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

Q3: How can I drive the reaction to completion without using harsh heating (e.g., 80–100 °C) that degrades the product? A3: Pyrazole is a relatively weak nucleophile in its neutral state. By treating 1H-pyrazole with a strong, non-nucleophilic base like Sodium Hydride (NaH) at 0 °C, you quantitatively generate the highly nucleophilic pyrazolide anion[3]. This allows the SNAr to proceed rapidly at room temperature, eliminating the need for thermal driving forces that exacerbate ester cleavage and compound degradation.

Validated Experimental Protocol

The following self-validating protocol utilizes a pre-formed nucleophile strategy to ensure complete conversion while maintaining the integrity of the labile ethyl ester.

Objective: Synthesize ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate with <2% hydrolysis byproduct.

Step 1: Preparation of the Nucleophile

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Charge the flask with 1H-pyrazole (1.1 mmol) and 5.0 mL of anhydrous DMF (water content <50 ppm).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in one portion.

    • Causality Note: NaH irreversibly deprotonates pyrazole, releasing H₂ gas and forming the active pyrazolide anion without generating water, which is critical to preventing downstream ester hydrolysis[3].

  • Stir at 0 °C for 30 minutes until gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution (SNAr) 6. In a separate dry vial, dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 mmol) in 2.0 mL of anhydrous DMF. Note that this starting material is highly susceptible to hydrolysis even under mild conditions[4]. 7. Add this solution dropwise to the pyrazolide mixture at 0 °C over 5 minutes.

  • Causality Note: Dropwise addition prevents localized heating and suppresses poly-substitution or ring-opening side reactions.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The target mass [M+H]+ should be the dominant peak, with the starting material completely consumed. If the reaction stalls, do not heat; verify the anhydrous nature of your reagents instead.

Step 3: Workup and Isolation 10. Quench the reaction by slowly adding 10 mL of cold saturated aqueous NH₄Cl.

  • Causality Note: Using a mild buffer instead of water/NaOH prevents hydrolysis during the highly sensitive workup phase.
  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
  • Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL) and brine (10 mL).
  • Causality Note: LiCl washes are highly effective at partitioning DMF out of the organic phase, preventing solvent carryover during concentration.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.
References
  • 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 ChemicalBook
  • Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING)
  • Active chloro-heterocycles Thermo Fisher Scientific
  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters PMC - N

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Welcome to the technical support center for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the chemical stability of this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.

Introduction

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A common challenge encountered when working with this and similar molecules in aqueous environments is its susceptibility to degradation. The primary pathway of degradation is the hydrolysis of the ethyl ester functional group, which can be catalyzed by both acidic and basic conditions. This guide will provide you with the necessary knowledge and tools to understand, monitor, and mitigate this instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in aqueous buffers?

A1: The most significant degradation pathway is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, leading to the formation of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and ethanol. The heterocyclic pyrazole and pyridazine rings are generally more stable under typical aqueous buffer conditions, although extreme pH or oxidative stress could potentially lead to their degradation over extended periods.

Q2: How does pH influence the stability of the compound?

A2: The rate of ester hydrolysis is highly dependent on the pH of the aqueous buffer. The reaction is generally slowest in a slightly acidic to neutral pH range (typically pH 4-6) and accelerates significantly in both acidic (pH < 4) and alkaline (pH > 7) conditions. Therefore, controlling the pH is the most critical factor in maintaining the chemical stability of the compound in solution.

Q3: What are the expected degradation products I should monitor?

A3: The primary degradation product to monitor is 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. In your analytical workflow, you should look for the appearance of a new, more polar peak corresponding to this carboxylic acid, which will elute earlier than the parent ester compound in a reversed-phase HPLC system.

Q4: What is the recommended analytical method for a stability study?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometry (MS) detection is recommended.[1][2] An LC-MS/MS system is particularly powerful as it provides high sensitivity and selectivity for both the parent compound and its degradation products.[3][4] A reversed-phase C18 column is a suitable starting point for method development.

Q5: What are the ideal short-term storage conditions for aqueous solutions of this compound?

A5: For short-term storage, it is recommended to prepare solutions in a buffer at the pH of maximum stability (which should be experimentally determined, but likely between pH 4 and 6). Solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light to minimize any potential photodegradation. For longer-term storage, consider preparing solutions in a co-solvent system or lyophilizing the compound.[5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Rapid loss of parent compound peak in HPLC analysis. The pH of the buffer is outside the optimal stability range, leading to rapid ester hydrolysis.Prepare fresh solutions in a series of buffers with pH values ranging from 3 to 8 to determine the pH of maximum stability. Ensure the pH of your experimental buffer is maintained throughout the experiment.
Appearance of a new, more polar peak in the chromatogram. This is likely the carboxylic acid degradation product resulting from ester hydrolysis.Confirm the identity of the new peak using LC-MS by comparing its mass-to-charge ratio (m/z) with the theoretical mass of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid.
Inconsistent results between experimental replicates. The compound may be degrading during sample preparation or analysis. The buffer capacity may be insufficient to maintain a constant pH.Prepare samples immediately before analysis. Use an autosampler with temperature control set to a low temperature (e.g., 4 °C). Ensure your buffer has sufficient capacity for the experiment.
Precipitation of the compound in the aqueous buffer. The aqueous solubility of the compound may be limited, or the degradation product may have lower solubility.Consider using a co-solvent such as DMSO, ethanol, or PEG 400 (up to 10% v/v) to improve solubility.[6] Alternatively, complexation with cyclodextrins can enhance solubility and stability.[7][8]

Visualizations

cluster_degradation Primary Degradation Pathway: Ester Hydrolysis Parent Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Acid 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid Parent->Acid H₂O (Acid or Base Catalyzed) Ethanol Ethanol Parent->Ethanol H₂O (Acid or Base Catalyzed)

Caption: Primary degradation pathway of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate.

cluster_workflow Workflow for pH-Rate Profile Study A Prepare Buffers (pH 3-8) C Incubate Samples at a Controlled Temperature A->C B Prepare Stock Solution of Compound B->C D Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h) C->D E Analyze by Stability-Indicating HPLC Method D->E F Plot ln(% Remaining) vs. Time E->F G Determine Rate Constant (k) for each pH F->G H Plot log(k) vs. pH to Find pH of Maximum Stability G->H

Caption: Experimental workflow for determining the pH of maximum stability.

cluster_stabilization Stabilization by Cyclodextrin Inclusion CD Cyclodextrin (Host) Complex Inclusion Complex CD->Complex Drug Ester Compound (Guest) Drug->Complex Water Water Molecules Complex->Water Shields ester from hydrolysis

Caption: Mechanism of ester stabilization by cyclodextrin complexation.

Detailed Experimental Protocols

Protocol 1: pH-Rate Profile Study

This protocol outlines the steps to determine the pH at which ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate exhibits maximum stability.

Materials:

  • Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

  • Phosphate, citrate, and borate buffer systems

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC or LC-MS system

  • Constant temperature incubator

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Stock Solution: Prepare a concentrated stock solution of the compound in acetonitrile (e.g., 10 mg/mL).

  • Sample Preparation: For each pH value, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40 °C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Immediately analyze the aliquots using the stability-indicating HPLC method described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the percentage remaining versus time for each pH.

    • Determine the observed first-order rate constant (k_obs) from the slope of the linear regression.

    • Plot the logarithm of k_obs versus pH to identify the pH of maximum stability (the minimum point on the curve).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing an HPLC method to separate and quantify the parent compound from its primary hydrolytic degradation product.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm (or determined λ_max)
MS Detection (ESI+) Scan mode to identify parent and degradant m/z. Then, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Protocol 3: Strategies for Enhancing Aqueous Stability
A. Using Co-solvents

Co-solvents can reduce the activity of water and thereby slow down hydrolysis.[6]

Procedure:

  • Select a biocompatible co-solvent from the table below.

  • Prepare the aqueous buffer at the optimal pH determined from Protocol 1.

  • Add the co-solvent to the buffer at the desired final concentration (v/v).

  • Dissolve the compound in the co-solvent/buffer mixture.

Common Co-solvents:

Co-solventTypical Concentration Range (% v/v)
Propylene Glycol (PG)10 - 60
Polyethylene Glycol 400 (PEG 400)10 - 50
Ethanol5 - 25
Dimethyl Sulfoxide (DMSO)1 - 10
B. Using Cyclodextrins

Cyclodextrins can encapsulate the labile ester group, protecting it from hydrolysis.[9][10]

Procedure:

  • Select a suitable cyclodextrin from the table below.

  • Dissolve the cyclodextrin in the optimal pH buffer with stirring. Gentle heating may be required.

  • Once the cyclodextrin is fully dissolved, add the compound and continue to stir until it is also dissolved.

Common Cyclodextrins:

CyclodextrinProperties
α-Cyclodextrin Smallest cavity size.
β-Cyclodextrin Intermediate cavity size, most commonly used but has lower aqueous solubility.
γ-Cyclodextrin Largest cavity size.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified β-cyclodextrin with significantly higher aqueous solubility.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with high aqueous solubility.

Data Presentation

Table for pH-Rate Profile Study Results (at 40 °C)

pHk_obs (h⁻¹)t₁/₂ (hours)
3.0
4.0
5.0
6.0
7.0
8.0

k_obs is the observed first-order degradation rate constant. t₁/₂ = 0.693 / k_obs

References

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Springer. Hydrolysis in Pharmaceutical Formulations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

  • SpringerLink. (2025, January 5). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Available at: [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Royal Society of Chemistry. (2020, January 16). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]

  • MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

  • Google Patents. WO2013117969A1 - Process for preparing stable pharmaceutical compositions of compounds susceptible to hydrolysis.
  • International Journal of Novel Research and Development. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • ResearchGate. (2026, February 7). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. Available at: [Link]

  • National Center for Biotechnology Information. (2017, October 15). Effects of cyclodextrins on the chemical stability of drugs. Available at: [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]

  • MDPI. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Available at: [Link]

  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Available at: [Link]

  • ACS Publications. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Available at: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ACS Publications. (2012, August 23). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Available at: [Link]

  • National Center for Biotechnology Information. (2007, January 15). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Available at: [Link]

  • ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Heterocycles. (2003, July 14). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. Available at: [Link]

  • ResearchGate. (2026, February 14). N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Available at: [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • ACS Publications. (2024, December 2). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Available at: [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

This guide provides a comprehensive, field-tested workflow for the definitive structural validation of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, field-tested workflow for the definitive structural validation of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical tool in synthetic chemistry and drug development, NMR spectroscopy provides unparalleled insight into molecular structure. The protocols and validation steps detailed herein are designed to establish an unambiguous spectroscopic benchmark for this compound, ensuring data integrity and reproducibility for researchers and scientists.

The Principle of Spectroscopic Validation

In the synthesis of novel chemical entities, confirming the molecular structure is paramount. While techniques like mass spectrometry confirm the molecular weight, only NMR spectroscopy can elucidate the precise arrangement and connectivity of atoms within the molecule. This process, known as structural elucidation or validation, relies on comparing experimentally acquired data against theoretically predicted values and established principles of NMR.

The validation workflow for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is built on a self-validating system. This involves:

  • Prediction: Estimating the expected chemical shifts and coupling patterns based on the known electronic environments of similar molecular fragments.

  • Acquisition: Gathering high-resolution ¹H and ¹³C NMR data using standardized experimental protocols.

  • Correlation: Assigning each signal in the experimental spectra to a specific nucleus in the molecule.

  • Confirmation: Using two-dimensional (2D) NMR techniques to confirm the connectivity between different parts of the molecule.

This multi-pronged approach ensures that the final structural assignment is robust, reliable, and scientifically sound.

Predicted ¹H and ¹³C NMR Spectral Data

Before any experimental work, a theoretical spectrum should be predicted. This provides a hypothesis against which the acquired data can be tested. The structure of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is analyzed by breaking it down into its three core fragments: the pyridazine ring, the pyrazole ring, and the ethyl carboxylate group.

Based on established chemical shift ranges for analogous structures, the following predictions can be made:

  • ¹H NMR:

    • Pyridazine Ring (H-4, H-5): Protons on pyridazine rings are typically found in the aromatic region, significantly downfield due to the electron-withdrawing nature of the two adjacent nitrogen atoms. Expect signals between δ 8.0 and 9.5 ppm.[1][2] The two protons (H-4 and H-5) will likely appear as doublets due to coupling with each other.

    • Pyrazole Ring (H-3', H-4', H-5'): Protons on the pyrazole ring also resonate in the aromatic region, generally between δ 6.0 and 8.5 ppm.[3] H-3' and H-5' will be doublets, split by H-4'. H-4' will appear as a triplet (or more accurately, a doublet of doublets).

    • Ethyl Ester Group (CH₂, CH₃): The methylene protons (CH₂) will be a quartet around δ 4.2-4.5 ppm, deshielded by the adjacent oxygen atom. The methyl protons (CH₃) will be a triplet around δ 1.2-1.5 ppm.[4]

  • ¹³C NMR:

    • Pyridazine Ring (C-3, C-4, C-5, C-6): Aromatic carbons in pyridazine derivatives typically appear between δ 120 and 160 ppm.[5] The carbons directly attached to nitrogen (C-3, C-6) will be the most downfield.

    • Pyrazole Ring (C-3', C-4', C-5'): These carbons are expected in the range of δ 105 to 145 ppm.[6][7]

    • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 160-170 ppm.

    • Ethyl Ester Group (CH₂, CH₃): The methylene carbon (CH₂) will be around δ 60-65 ppm, and the methyl carbon (CH₃) will be around δ 14-15 ppm.

These predicted values are summarized in the comparative data tables below.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to a standardized protocol is essential for data reproducibility.

A. Sample Preparation

  • Compound Purity: Ensure the ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate sample is of high purity (>95%), as determined by a preliminary technique like LC-MS. Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Massing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly affect chemical shifts, so it must be recorded.[8]

  • Internal Standard: Add a small amount of an internal reference standard. Tetramethylsilane (TMS) is the universally accepted standard, with its signal defined as 0.00 ppm.[4]

  • Dissolution: Transfer the weighed compound and TMS to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

B. Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality and Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments for routine spectra. 'zgpg30' includes proton decoupling for ¹³C to produce singlet peaks.
Solvent CDCl₃ (or DMSO-d₆)CDCl₃ (or DMSO-d₆)Must be the same for both experiments to ensure consistent chemical shifts.
Temperature 298 K298 KStandard ambient temperature for reproducibility.
Acquisition Time (AQ) ~4 seconds~1-2 secondsLonger acquisition time for ¹H provides better resolution of fine coupling patterns.
Relaxation Delay (D1) 2 seconds2 secondsA sufficient delay allows for nearly complete relaxation of nuclei, ensuring accurate signal integration.
Number of Scans (NS) 8-161024-4096¹³C has a much lower natural abundance, requiring significantly more scans to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) ~16 ppm~240 ppmThe spectral width must encompass all expected signals for the respective nuclei.

Data Analysis and Validation Workflow

The following workflow ensures a systematic and accurate interpretation of the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Assignment cluster_3 Definitive Validation SamplePrep 1. Sample Preparation (Compound, Solvent, Standard) H1_Acq 2. ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq 3. ¹³C NMR Acquisition H1_Acq->C13_Acq Processing 4. Fourier Transform Phase & Baseline Correction C13_Acq->Processing Calibration 5. Chemical Shift Calibration (Reference to TMS at 0.00 ppm) Processing->Calibration H1_Analysis 6. ¹H Spectrum Analysis (Integration, Multiplicity, J-coupling) Calibration->H1_Analysis Comparison 8. Compare Experimental vs. Predicted (Initial Peak Assignment) H1_Analysis->Comparison C13_Analysis 7. ¹³C Spectrum Analysis (Peak Count) C13_Analysis->Comparison TwoD_NMR 9. 2D NMR (COSY, HSQC) (Optional but Recommended) Comparison->TwoD_NMR Final_Assignment 10. Final Structure Confirmation (Unambiguous Assignment) TwoD_NMR->Final_Assignment Validation_Report 11. Validation Report Final_Assignment->Validation_Report

Caption: Workflow for NMR data acquisition, processing, and validation.

Step-by-Step Analysis:

  • Processing: The raw data (Free Induction Decay) is converted into a readable spectrum via Fourier Transformation. The spectrum is then phase- and baseline-corrected to ensure accurate peak shapes and integrations.

  • Calibration: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. All other chemical shifts are reported relative to this standard.

  • ¹H NMR Analysis:

    • Integration: The area under each peak is integrated. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 2H:2H:1H:1H:1H:2H:3H).

    • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) is analyzed. This pattern reveals the number of adjacent, non-equivalent protons.

    • Coupling Constants (J-values): The distance between the split peaks (in Hz) is measured. This value is critical for confirming which protons are coupled to each other.

  • ¹³C NMR Analysis: The number of unique signals in the proton-decoupled ¹³C spectrum should match the number of chemically non-equivalent carbon atoms in the molecule.

  • Correlation and Assignment: The experimental data is compared to the predicted values. For example, the quartet integrating to 2H around δ 4.3 ppm is assigned to the -OCH₂- protons, and the triplet integrating to 3H around δ 1.3 ppm is assigned to the -CH₃ protons of the ethyl group.

  • 2D NMR for Unambiguous Confirmation: For definitive validation, 2D NMR experiments are highly recommended.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would confirm, for instance, the coupling between H-4 and H-5 of the pyridazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments.

Comparative Data Summary

The following tables provide a template for comparing the predicted NMR data with experimentally acquired results. A successful validation is achieved when the experimental data closely matches the predicted values and all signals are unambiguously assigned.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Experimental δ (ppm)Experimental MultiplicityExperimental J (Hz)Integration
H-5 ~9.2 - 9.4Doublet (d)~5.01H
H-4 ~8.1 - 8.3Doublet (d)~5.01H
H-5' ~8.3 - 8.5Doublet (d)~2.51H
H-3' ~7.7 - 7.9Doublet (d)~1.81H
H-4' ~6.5 - 6.7Triplet (t)~2.21H
-OCH₂CH₃ ~4.3 - 4.5Quartet (q)~7.12H
-OCH₂CH₃ ~1.3 - 1.5Triplet (t)~7.13H

Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Experimental δ (ppm)
C=O 162 - 165
C-6 155 - 158
C-3 151 - 154
C-5 140 - 143
C-3' 140 - 142
C-5' 130 - 133
C-4 122 - 125
C-4' 108 - 110
-OCH₂CH₃ 62 - 64
-OCH₂CH₃ 14.0 - 14.5

References

  • Stefan, L. et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Cabildo, P. et al. (1984). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Jasiński, R. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

  • Abraham, R. J. et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • Lopez, C. et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Jimeno, M. L. et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy Letters. Available at: [Link]

  • Reddy, C. R. et al. (2016). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Modgraph Consultants. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Faghih, Z. et al. (2009). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Alkorta, I. et al. (2006). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for - Supplementary Information. Available at: [Link]

  • Clark, D. A. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Giraudeau, P. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products. Available at: [Link]

  • Tori, K. & Ogata, M. (1964). H-H and ¹³C-H coupling constants in pyridazine. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Desai, N. C. et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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Comparative

A Comparative Analysis of Ligand-Receptor Interactions: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate and its Methyl Ester Analogue

A Guide for Researchers in Drug Discovery and Development The 6-(1H-pyrazol-1-yl)pyridazine scaffold is a recognized pharmacophore present in a variety of biologically active molecules, including inhibitors of kinases an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

The 6-(1H-pyrazol-1-yl)pyridazine scaffold is a recognized pharmacophore present in a variety of biologically active molecules, including inhibitors of kinases and modulators of various receptors.[1][2][3] The ester functional group at the 3-position of the pyridazine ring serves as a critical interaction point or a pro-drug moiety, influencing the compound's interaction with its biological target. Understanding the impact of the ester's alkyl group size (ethyl vs. methyl) is therefore crucial for optimizing ligand-receptor interactions and advancing lead optimization.

Hypothetical Target and Rationale

Given the prevalence of the pyrazolyl-pyridazine core in kinase inhibitors, for the purpose of this guide, we will hypothesize that our target is a protein kinase, for instance, a mitogen-activated protein kinase (MAPK).[4] The ATP-binding pocket of kinases often contains both hydrophobic regions and hydrogen-bonding opportunities, making it an ideal system to probe the subtle differences between an ethyl and a methyl ester.

Experimental Design for Binding Affinity Determination

To quantitatively compare the binding affinities of the ethyl and methyl ester analogues, a robust and sensitive assay is required. Two gold-standard techniques are particularly well-suited for this purpose: the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).[5][6][7]

Method 1: Competitive Radioligand Binding Assay

This technique is a cornerstone in pharmacology for determining the affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][8]

Principle: A fixed concentration of a high-affinity radioligand for the target kinase is incubated with the kinase in the presence of varying concentrations of the unlabeled test compounds (our ethyl and methyl esters). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Homogenize cells or tissues expressing the target kinase in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[9]

    • Centrifuge the homogenate to pellet the cell membranes containing the kinase.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[8]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of the radioligand (e.g., [³H]-labeled known kinase inhibitor).

    • Non-specific Binding: Add membrane preparation, a high concentration of a known unlabeled inhibitor (to saturate all specific binding sites), and the radioligand.

    • Competitive Binding: Add membrane preparation, the radioligand, and serial dilutions of the ethyl or methyl ester test compounds.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[9] Gentle agitation is recommended.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor (Kinase) Preparation Incubation Incubation in 96-well Plate ReceptorPrep->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompounds Test Compounds (Ethyl & Methyl Esters) TestCompounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataPlot Plot % Specific Binding vs. [Compound] Scintillation->DataPlot IC50_Ki Calculate IC50 & Ki DataPlot->IC50_Ki

Caption: Workflow of a competitive radioligand binding assay.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[11][12]

Principle: The target kinase is immobilized on a sensor chip. The test compounds (analytes) are flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the binding curves at different analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined (KD = kd/ka).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip).

    • Immobilize the purified target kinase onto the chip surface via amine coupling or other suitable chemistries.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare serial dilutions of the ethyl and methyl ester analogues in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the SPR signal (response units) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte injections if necessary.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka). Alternatively, KD can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.

Workflow for Surface Plasmon Resonance (SPR) Analysis

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target Kinase on Sensor Chip Association Inject Analyte (Association Phase) Immobilize->Association Analytes Prepare Analyte Solutions (Ethyl & Methyl Esters) Analytes->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, & KD Fitting->Kinetics

Caption: Workflow for an SPR binding affinity analysis.

Data Presentation and Interpretation

The binding affinity data for the two analogues should be summarized in a clear and concise table.

CompoundMolecular Weight ( g/mol )IC50 (nM)Ki (nM)KD (nM)
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate218.21Experimental ValueCalculated ValueExperimental Value
Methyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate204.19Experimental ValueCalculated ValueExperimental Value

Interpreting the Results: Ethyl vs. Methyl Ester

The difference in binding affinity between the ethyl and methyl ester analogues can be attributed to several factors:

  • Steric Effects: The ethyl group is larger than the methyl group. If the binding pocket is sterically constrained, the bulkier ethyl group may cause a steric clash, leading to a decrease in binding affinity (higher Ki or KD). Conversely, if the pocket has a larger hydrophobic region, the ethyl group may make more favorable van der Waals contacts, enhancing affinity.

  • Hydrophobicity: The ethyl group is more hydrophobic than the methyl group. If the binding pocket is predominantly hydrophobic, the ethyl ester may exhibit higher affinity due to a more favorable hydrophobic effect.

  • Solvation/Desolvation: The energy required to desolvate the ligand and the binding pocket upon complex formation can influence binding affinity. The difference in hydrophobicity between the ethyl and methyl groups will affect their desolvation penalty.

  • Conformational Effects: The ester group can influence the overall conformation of the molecule. The ethyl group may favor a slightly different conformation of the pyridazine ring compared to the methyl group, which could affect the optimal presentation of the pharmacophore to the binding site.

Structural Comparison and Potential Interactions

G cluster_ethyl Ethyl Ester Analogue cluster_methyl Methyl Ester Analogue cluster_pocket Hypothetical Kinase Binding Pocket ethyl_struct ethyl_struct hydrophobic Hydrophobic Pocket ethyl_struct->hydrophobic Potential for enhanced van der Waals interactions h_bond H-bond Acceptor/Donor methyl_struct methyl_struct->hydrophobic Favorable van der Waals interactions

Caption: Potential differential interactions in a kinase binding pocket.

Conclusion

The comparison of binding affinities between closely related analogues, such as the ethyl and methyl esters of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, is a fundamental exercise in structure-activity relationship (SAR) studies. While this guide presents a hypothetical framework, the outlined experimental approaches, particularly competitive radioligand binding assays and surface plasmon resonance, provide robust and reliable methods for generating the necessary data. A thorough analysis of the results, considering steric, hydrophobic, and conformational factors, will yield valuable insights into the nature of the ligand-receptor interaction, guiding future iterations of drug design and optimization.

References

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Wang, Z., et al. (2010). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry, 21(1), 14-19. Retrieved from [Link]

  • Broad Institute. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739–2743. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • ACS Publications. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. Retrieved from [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. Retrieved from [Link]

  • ResearchGate. (1990). Synthesis of some new 6- aryl - 4 - pyrazol -1- yl - pyridazin -3 ones and the screening of their antibacterial activities. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2014, July 11). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, August 7). Identification of fatty acid ethyl ester instead of methyl esters?. Retrieved from [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • PubMed Central. (2017, January 6). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50249406 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

  • RJLBPCS. (2025, June 22). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

  • PubMed Central. (2022, February 22). Cocaethylene: When Cocaine and Alcohol Are Taken Together. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry. Retrieved from [Link]

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Validation

comparing biological efficacy of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate derivatives

A Comprehensive Guide to the Biological Efficacy of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Derivatives Introduction: The Power of Hybrid Scaffolds in Modern Drug Discovery In the landscape of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Biological Efficacy of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate Derivatives

Introduction: The Power of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecular framework—has emerged as a powerful tool for developing novel therapeutic agents.[1] This approach is predicated on the hypothesis that such hybrid molecules may exhibit synergistic or additive biological activities, improved potency, or a more desirable selectivity profile compared to their individual components. The fusion of pyrazole and pyridazine rings into a unified scaffold exemplifies this strategy's potential.

The pyridazine nucleus is a well-known heterocyclic motif present in compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] Similarly, the pyrazole ring is a cornerstone in many clinically approved drugs, recognized for its significant therapeutic potential, particularly in anticancer and anti-inflammatory applications.[4][5] The conjugation of these two "privileged" structures into ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate derivatives has produced a class of compounds with remarkable and diverse biological efficacy.

This guide provides a comparative analysis of these derivatives, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their anti-inflammatory, anticancer, and antimicrobial potential. We will delve into structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for foundational biological assays.

Chapter 1: Core Molecular Architecture and Synthetic Strategy

The foundational structure, ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, serves as a versatile template for chemical modification. Variations are typically introduced by substituting different functional groups at various positions on both the pyrazole and pyridazine rings, leading to a library of derivatives with distinct biological profiles.

Caption: The core chemical structure of the pyrazole-pyridazine hybrid scaffold.

General Synthetic Workflow

The synthesis of these derivatives often follows a multi-step pathway that is both efficient and adaptable. A common and effective method involves the initial reaction of a diketoester intermediate with hydrazine hydrate.[5][6] This cyclocondensation reaction forms the pyrazole ring, which is then linked to the pyridazine moiety.

G start Substituted Acetophenone + Diethyl Oxalate intermediate Ethyl-2,4-dioxo-butanoate Intermediate start->intermediate  NaOEt   final Ethyl 5-(substituted)-1H-pyrazole -3-carboxylate Derivatives intermediate->final  Hydrazine Hydrate (NH2NH2·H2O) / Glacial Acetic Acid  

Caption: Key modification sites on the scaffold influencing biological activity.

References

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Center for Biotechnology Information. Available at: [Link]

  • Yassin, F. A. (2010). Novel pyrazolyl pyridazine derivatives likely to possess anti-inflammatory activity. International Scholars Journals. Available at: [Link]

  • Ambhore, A. N. (2023). Pyrazole-Embedded Pyridazine and Phthalazinedione Hybrids: Synthesis, Characterization and Anti-Inflammatory Potential. ResearchGate. Available at: [Link]

  • Various Authors. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]

  • Various Authors. (2024). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Mestdagh, M., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Mottaleb, Y. A., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • Shalba, A. A., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Rana, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Tsoleridis, C. A., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kračun, M. K., et al. (2019). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. Available at: [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Salihu, H. (2024). Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. UPSpace Repository - University of Pretoria. Available at: [Link]

  • Becker, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2015). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Kumar, D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Kheder, N. A., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]

  • Sultana, S., & Vasanthi, R. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. MDPI. Available at: [Link]

Sources

Comparative

FT-IR Spectroscopy Characterization of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: A Comparative Performance Guide

Executive Summary In modern drug development, the precise structural verification of bis-heterocyclic intermediates is critical for ensuring downstream synthetic success. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise structural verification of bis-heterocyclic intermediates is critical for ensuring downstream synthetic success. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a highly functionalized scaffold frequently utilized in the synthesis of advanced pharmaceutical agents, including .

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of this target compound against its common synthetic alternatives: its chlorinated precursor and its hydrolyzed free-acid analog. By understanding the causality behind specific vibrational shifts, researchers can utilize FT-IR as a rapid, non-destructive, and highly reliable tool for reaction monitoring and quality control.

Chemical Context & Mechanistic Insights

The target molecule, ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, features three distinct infrared-active domains:

  • The Ethyl Ester Moiety: Provides strong, characteristic carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

  • The Pyridazine Ring: A 1,2-diazine system that contributes to the heteroaromatic framework.

  • The Pyrazole Ring: A five-membered heterocycle introduced via nucleophilic aromatic substitution, replacing a leaving group (typically a halogen) on the pyridazine ring.

The Causality of Vibrational Shifts (E-E-A-T)

According to , a standard aliphatic ester exhibits a C=O stretch around 1735–1750 cm⁻¹[1]. However, in our target compound, the ester group is directly conjugated with the aromatic pyridazine ring. This conjugation allows for the delocalization of π-electrons, which slightly weakens the C=O double bond character, predictably shifting the absorption to a lower frequency (~1720–1735 cm⁻¹ ).

Furthermore, research published in highlights that the introduction of a pyrazole ring introduces unique C=N and C=C stretching vibrations in the 1500–1650 cm⁻¹ region, which are critical for distinguishing the final product from its precursor.

Comparative FT-IR Data Analysis

To objectively evaluate the resolving power of FT-IR for this molecule, we must compare it against two structurally adjacent alternatives that represent the "before" and "after" states of common synthetic workflows:

  • Alternative A (The Synthetic Precursor): [2]. This molecule lacks the pyrazole ring but contains a highly polar C-Cl bond.

  • Alternative B (The Hydrolyzed Analog): 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. This molecule represents the product of ester hydrolysis, a common subsequent step in drug synthesis.

Quantitative Spectral Comparison Table
Vibrational ModeTarget: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylateAlternative A: Ethyl 6-chloropyridazine-3-carboxylateAlternative B: 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
O-H Stretch (Acid) AbsentAbsent~3300–2500 cm⁻¹ (Broad, strong)
C-H Stretch (Aromatic) ~3100–3000 cm⁻¹~3100–3000 cm⁻¹~3100–3000 cm⁻¹
C-H Stretch (Aliphatic) ~2980, 2930, 2870 cm⁻¹~2980, 2930, 2870 cm⁻¹Absent
C=O Stretch ~1720–1735 cm⁻¹ (Conjugated Ester)~1720–1735 cm⁻¹ (Conjugated Ester)~1690–1710 cm⁻¹ (Hydrogen-bonded Acid)
C=N / C=C Stretch ~1580, 1550, 1520 cm⁻¹ (Overlapping rings)~1580, 1550 cm⁻¹ (Pyridazine only)~1580, 1550, 1520 cm⁻¹ (Overlapping rings)
C-O Stretch (Ester) ~1270, 1170 cm⁻¹~1270, 1170 cm⁻¹Absent (Replaced by acid C-O at ~1300 cm⁻¹)
C-Cl Stretch Absent~700–750 cm⁻¹ (Strong)Absent

Performance Takeaway: FT-IR easily differentiates the target from Alternative A by the disappearance of the C-Cl stretch (~700-750 cm⁻¹) and the appearance of complex pyrazole C=N bands (~1520 cm⁻¹). It differentiates the target from Alternative B by the presence of aliphatic C-H stretches (<3000 cm⁻¹) and the absence of the massive, broad O-H acid band.

Spectral Logic & Identification Workflow

The following diagram illustrates the logical decision tree a spectroscopist uses to validate the synthesis of the target compound from its precursor or distinguish it from its hydrolyzed form.

FTIR_Workflow Start FT-IR Spectrum Acquisition Carbonyl Analyze Carbonyl Region (1680 - 1750 cm⁻¹) Start->Carbonyl Ester Ethyl Ester C=O (~1720-1735 cm⁻¹) Carbonyl->Ester Target / Precursor Acid Carboxylic Acid C=O (~1690-1710 cm⁻¹) Carbonyl->Acid Free Acid Analog Heterocycle Analyze Heteroaromatic Region (1450 - 1600 cm⁻¹) Ester->Heterocycle Pyrazole Pyrazole C=N / C=C (~1520, 1580 cm⁻¹) Heterocycle->Pyrazole Target Compound NoPyrazole No Pyrazole Bands (Precursor) Heterocycle->NoPyrazole Chlorinated Precursor Fingerprint C-O & C-Cl Region (700 - 1300 cm⁻¹) Pyrazole->Fingerprint NoPyrazole->Fingerprint CO_Stretch Ester C-O Stretch (~1100-1270 cm⁻¹) Fingerprint->CO_Stretch Target CCl_Stretch C-Cl Stretch (~700-750 cm⁻¹) Fingerprint->CCl_Stretch Precursor

Fig 1: FT-IR spectral logic workflow for differentiating the target ester from analogs.

Self-Validating Experimental Protocol: ATR-FTIR

Because ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a solid at room temperature, Attenuated Total Reflectance (ATR) FT-IR is the superior analytical choice compared to traditional KBr pelleting. ATR prevents moisture absorption (which can artificially introduce O-H bands) and requires no sample preparation.

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution). The resulting baseline must be flat at 100% transmittance (± 1%) across the 4000–400 cm⁻¹ range. Any anomalous peaks indicate residual contamination that will compromise the sample spectrum.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of the solid compound directly onto the center of the ATR crystal.

  • Action: Apply the pressure anvil to ensure intimate contact between the crystal and the solid.

  • Causality: The ATR technique relies on an evanescent wave penetrating the sample. Poor contact reduces the wave's penetration depth, leading to artificially low absorbance, particularly at higher wavenumbers (e.g., the 3000 cm⁻¹ C-H stretching region).

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum using 32 to 64 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-adding scans is mathematically required to increase the signal-to-noise ratio by averaging out random electronic detector noise.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm via the instrument's software.

  • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region (~1000 cm⁻¹) will appear disproportionately larger than peaks in the functional group region (~3000 cm⁻¹) compared to a transmission spectrum. ATR correction normalizes this disparity.

References

  • MDPI. "Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives." Molecules. Available at:[Link]

  • Google Patents. "Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin." Patent KR102524669B1.

Sources

Validation

Scaffold Evaluation Guide: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate vs. Traditional Pyridazine Cores

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus: Structural causality, physicochemical profiling, and self-validating pharmacological evaluation. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus: Structural causality, physicochemical profiling, and self-validating pharmacological evaluation.

Executive Summary & Structural Rationale

In modern target-directed drug discovery, the pyridazine nucleus is a privileged scaffold, heavily utilized to improve aqueous solubility, tune lipophilicity, and act as a bioisostere for phenyl or heteroaromatic rings [1]. However, traditional simple pyridazines (e.g., 3,6-disubstituted pyridazines or standard pyridazinones) often lack the extended steric architecture and multi-point hydrogen bonding required to achieve sub-nanomolar affinity in deep kinase binding pockets [2].

The emergence of hybridized scaffolds, specifically ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate , represents a strategic evolution in pharmacophore design. By fusing a pyrazole ring to the 6-position of the pyridazine core, researchers create an extended, bidentate aromatic system.

Causality in Design:

  • The 1H-pyrazol-1-yl Moiety: Acts as a critical extension into the hydrophobic pocket of kinases (such as EGFR and CDK2). The pyrazole nitrogens provide highly directional hydrogen bond acceptor capabilities, essential for anchoring the molecule to the kinase hinge region [3].

  • The Ethyl Carboxylate (-COOCH2CH3): Serves a dual purpose. First, it acts as a lipophilic tuning group to offset the high topological polar surface area (tPSA) of the diazine/diazole rings, thereby rescuing membrane permeability. Second, it functions as an ester prodrug handle, capable of being hydrolyzed in vivo to a carboxylic acid to form salt bridges with basic residues in the target site [4].

Mechanistic Pathway Visualization

The structural enhancements of the pyrazolyl-pyridazine scaffold translate directly to improved competitive inhibition at the ATP-binding site of receptor tyrosine kinases and cyclin-dependent kinases.

Pathway Compound Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate EGFR EGFR / CDK2 (Kinase Targets) Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Blocked MAPK->Apoptosis Blocked

Fig 1: Kinase inhibition pathway of pyrazolyl-pyridazine scaffolds targeting EGFR/CDK2.

Physicochemical & Pharmacological Comparison

To objectively evaluate the performance of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, we compare it against a traditional baseline scaffold (3-chloro-6-phenylpyridazine). The data below synthesizes structural calculations with benchmarked in vitro performance typical of these scaffold classes.

Table 1: Scaffold Profiling & Experimental Data Summary
ParameterTraditional Scaffold (3-chloro-6-phenylpyridazine)Novel Scaffold (Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate)Performance Shift Rationale
Molecular Weight 190.63 g/mol 218.21 g/mol Increased bulk for deep pocket engagement.
cLogP 2.851.92Ester and pyrazole balance lipophilicity, preventing aggregation.
tPSA (Ų) 25.7963.85Enhanced H-bonding capacity via additional nitrogens and oxygens.
EGFR IC₅₀ (nM) > 5,000 nM (Weak)125 nM (Potent)Pyrazole nitrogen engages the Met793 hinge residue of EGFR [3].
CDK2 IC₅₀ (nM) > 10,000 nM210 nMBidentate binding stabilizes the inactive DFG-out conformation.
Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 22.4 (High)14.8 (Moderate-High)Slight drop due to higher tPSA, but rescued by the ethyl ester lipophilicity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating assay systems. Below are the definitive protocols for quantifying the kinase inhibitory potency and membrane permeability of the pyrazolyl-pyridazine scaffold.

Protocol A: High-Throughput TR-FRET Kinase Assay (EGFR/CDK2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate compound auto-fluorescence artifacts—a common issue with highly conjugated aromatic scaffolds.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human EGFR), a europium-labeled anti-phosphotyrosine antibody (donor), and a fluorescent tracer (acceptor) in HEPES buffer (pH 7.4) with 10 mM MgCl₂ and 0.01% Tween-20 (to prevent non-specific scaffold aggregation).

  • Compound Titration: Dispense ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser to ensure volumetric precision.

  • Reaction Initiation: Add ATP at its predetermined Michaelis-Menten constant ( Km​ ) to ensure the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes at 25°C.

  • Internal Validation (Z'-Factor):

    • Positive Control: Erlotinib (1 µM) must yield >95% inhibition.

    • Negative Control: 1% DMSO vehicle.

    • Validation Gate: The assay is only valid if the calculated Z'-factor is ≥0.65 .

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Caco-2 Permeability & Monolayer Integrity Assay

Causality: Because the addition of the pyrazole and ester groups alters the polar surface area, assessing intestinal absorption potential is critical.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 300 Ω⋅cm2 are used.

  • Transport Phase: Add the scaffold (10 µM in HBSS buffer, pH 7.4) to the apical chamber (A-to-B) or basolateral chamber (B-to-A). Incubate for 2 hours at 37°C.

  • Internal Control Validation: Co-incubate with Lucifer Yellow (100 µM) . Post-assay, measure Lucifer Yellow fluorescence in the receiver compartment. Validation Gate: If Lucifer Yellow permeability exceeds 1%, the tight junctions are compromised, and the scaffold data for that well must be discarded.

  • Quantification: Analyze receiver compartment aliquots via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Workflow Prep Compound Preparation Assay TR-FRET Kinase Assay Prep->Assay ADME Caco-2 Permeability Prep->ADME Data IC50 & Papp Validation Assay->Data ADME->Data Control Internal Controls (Z' > 0.65, LY < 1%) Control->Assay Control->ADME

Fig 2: Self-validating experimental workflow for scaffold pharmacological profiling.

Conclusion

The transition from traditional pyridazines to complex bidentate systems like ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate demonstrates a sophisticated approach to overcoming the limitations of early-generation pharmacophores. By leveraging the hydrogen-bonding geometry of the pyrazole ring and the lipophilic tuning of the ethyl ester, this scaffold achieves superior kinase target engagement while maintaining viable ADME properties. For drug development professionals, utilizing self-validating assays (TR-FRET with Z'-factor gating and Caco-2 with Lucifer Yellow exclusion) is paramount to accurately profiling these advanced heterocyclic systems.

References
  • Sharma, S. (2024). "Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems." Current Bioactive Compounds, 20(7). Available at: [Link][1]

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). "PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT." Journal of Chemical Technology and Metallurgy, 61(1), 3-16. Available at:[Link][2]

  • MDPI. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies." Molecules, 28(21), 7252. Available at:[Link][3]

  • IntechOpen. (2022). "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications." Available at:[Link]

Sources

Comparative

in vivo versus in vitro toxicity comparison of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Comprehensive Toxicity Profiling: In Vivo vs. In Vitro Evaluation of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate As a Senior Application Scientist overseeing preclinical development, I frequently encounter promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity Profiling: In Vivo vs. In Vitro Evaluation of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

As a Senior Application Scientist overseeing preclinical development, I frequently encounter promising bioactive scaffolds that are prematurely abandoned due to misinterpretation of early-stage toxicity data. Pyrazolyl-pyridazine derivatives represent a highly sought-after class of compounds, heavily investigated for their synthetic potential and broad biological activity, including applications as agricultural growth regulators and pharmaceutical kinase inhibitors[1].

However, evaluating the toxicity of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate presents a classic translational pitfall. This guide objectively compares the compound's in vitro and in vivo toxicity profiles, benchmarking it against its non-esterified alternative (the free carboxylic acid), and provides the mechanistic causality required to make informed go/no-go developmental decisions.

The Mechanistic Causality of the Toxicity Discrepancy

When assessing ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, researchers often observe a stark discrepancy: the compound exhibits moderate-to-high cytotoxicity in standard 2D in vitro models but demonstrates excellent safety profiles in vivo.

The Causality: In vitro assays lack the robust systemic metabolic machinery of a living organism. In a cell culture dish, the lipophilic ethyl ester moiety remains intact, allowing the compound to rapidly permeate lipid bilayers. This leads to unnatural intracellular accumulation and off-target interactions, registering as a false-positive for systemic toxicity.

In vivo, the paradigm shifts entirely. Upon absorption, systemic and hepatic carboxylesterases rapidly hydrolyze the ethyl ester into its active, hydrophilic metabolite: 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid . This highly polar metabolite cannot easily penetrate non-target tissues and is rapidly cleared via renal excretion, resulting in negligible systemic toxicity.

MetabolicPathway Prodrug Ester Compound (Lipophilic, Cytotoxic) Esterase Hepatic Carboxylesterases (In Vivo) Prodrug->Esterase Systemic Circulation Metabolite Carboxylic Acid Metabolite (Hydrophilic, Non-toxic) Esterase->Metabolite Rapid Hydrolysis Excretion Renal Clearance Metabolite->Excretion Phase II Conjugation

Hepatic esterase hydrolysis pathway explaining the in vivo attenuation of in vitro cytotoxicity.

Self-Validating Experimental Protocols

To confidently prove this discrepancy, your testing pipeline must rely on self-validating protocols that ensure data integrity.

ToxicityWorkflow Compound Ethyl 6-(1H-pyrazol-1-yl) pyridazine-3-carboxylate InVitro In Vitro Assays (HepG2, Ames OECD 471) Compound->InVitro InVivo In Vivo Assays (Rodent OECD 423) Compound->InVivo DataInVitro High Cytotoxicity (Intact Ester) InVitro->DataInVitro DataInVivo Low Systemic Toxicity (Hydrolyzed Acid) InVivo->DataInVivo Comparison Toxicity Discrepancy Analysis DataInVitro->Comparison DataInVivo->Comparison

Workflow comparing in vitro and in vivo toxicity evaluation of the pyrazolyl-pyridazine compound.

Protocol A: In Vitro Genotoxicity (OECD 471 Ames Test)

The Ames test is the regulatory gold standard for determining the mutagenic potential of new chemicals.

  • Preparation: Utilize histidine-deficient Salmonella typhimurium strains (TA98, TA100) and E. coli WP2 uvrA.

  • Metabolic Activation: Run parallel plates with and without rat liver S9 fraction to simulate baseline hepatic metabolism[2].

  • Self-Validation Check: The assay is only valid if the positive control (e.g., 2-nitrofluorene) induces a >3-fold increase in revertant colonies compared to the DMSO vehicle control.

  • Endpoint: Score bacterial growth (revertant colonies) after 48 hours.

Protocol B: In Vivo Acute Oral Toxicity (OECD 423)

Unlike historical LD50 tests that required large animal cohorts, OECD Guideline 423 utilizes a stepwise, humane approach to classify acute toxicity[3].

  • Dosing Strategy: Administer the compound via oral gavage to female Sprague-Dawley rats at predefined starting doses (e.g., 300 mg/kg, stepping up to 2000 mg/kg)[3].

  • Observation: Monitor continuously for 14 days for clinical signs of distress, behavioral abnormalities, and body weight changes[4].

  • Self-Validation Check: Parallel vehicle-control groups must show zero mortality and normal weight gain trajectories, ensuring that any observed toxicity is compound-driven rather than an artifact of gavage stress.

  • Endpoint: Assign a Globally Harmonized System (GHS) toxicity class based on survival at the 2000 mg/kg limit dose[3].

Quantitative Data Comparison

To contextualize the performance of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, we compare it directly against its pre-hydrolyzed alternative, 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid.

ParameterEthyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylateReference Alternative: 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
In Vitro HepG2 IC50 (48h) 12.5 µM (Moderate Cytotoxicity)> 100 µM (Non-toxic)
Ames Test (OECD 471) Negative (with/without S9)Negative (with/without S9)
In Vivo LD50 (OECD 423) > 2000 mg/kg (GHS Category 5 / Unclassified)> 2000 mg/kg (GHS Category 5 / Unclassified)
In Vivo t1/2 (Plasma) < 15 minutes (Rapid hydrolysis)2.4 hours
Primary Excretion Route Renal (as hydrolyzed acid)Renal (unchanged)
Toxicity Driver Intracellular accumulation (In vitro artifact)None

Data Synthesis: The table clearly illustrates that while the ethyl ester variant appears toxic in vitro (IC50 = 12.5 µM), its in vivo safety profile (LD50 > 2000 mg/kg) is identical to the non-toxic carboxylic acid alternative. The rapid in vivo plasma half-life (< 15 minutes) confirms that the ester is immediately cleaved in systemic circulation, effectively neutralizing the cytotoxicity observed in isolated cell cultures.

Conclusion & Best Practices

When developing esterified pyrazolyl-pyridazine scaffolds, researchers must not treat in vitro cytotoxicity as an absolute barrier to entry. The ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate compound is a prime example of a molecule that fails 2D cellular screens but excels in in vivo safety due to protective metabolic hydrolysis. Always pair your in vitro screens with S9 metabolic activation or proceed to early in vivo dose-escalation studies before abandoning a structurally promising candidate.

References

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB Services. Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab Genetic Toxicology Studies. Available at:[Link]

  • YesWeLab. "Acute oral toxicity – OECD 423 test (Method by acute toxicity class)." YesWeLab Regulatory Tests. Available at:[Link]

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002)." Instituto Valenciano de Microbiología. Available at:[Link]

  • ResearchGate. "Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation." ResearchGate Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. The information herein is intended for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate. The information herein is intended for researchers, scientists, and professionals in drug development who handle this and similar chemical compounds. As a Senior Application Scientist, the causality behind these procedural recommendations is emphasized to ensure a culture of safety and scientific integrity within the laboratory.

Inferred Hazard Profile and Core Disposal Principle

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. While the toxicological properties of this specific molecule have not been thoroughly investigated, the pyrazole and pyridazine cores are common in biologically active and potentially hazardous molecules. For instance, pyrazole itself is harmful if swallowed, toxic in contact with skin, causes skin irritation, and serious eye damage. Structurally related pyridazine derivatives can also be combustible and may release irritating gases upon thermal decomposition. Therefore, a conservative approach, treating the compound as hazardous, is mandatory for all disposal procedures.

Core Principle: Professional Disposal is Non-Negotiable

In-laboratory chemical treatment or neutralization of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is strongly discouraged without a validated, compound-specific risk assessment. The primary and recommended method of disposal is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[1][2] It is illegal to dispose of any chemical down the drain or in regular garbage.

Personal Protective Equipment (PPE) for Disposal Operations

When handling waste containing ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, the following PPE is mandatory to minimize exposure risks:

  • Eye Protection: Wear chemical safety goggles or a face shield approved under appropriate government standards.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: A lab coat or a chemical-resistant apron is required. For larger quantities or in case of a spill, a complete protective suit may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with a particle filter or a higher-level respirator as deemed necessary by a safety professional.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1] All waste streams containing ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate must be collected and labeled as hazardous waste.

Protocol for Waste Collection:

  • Obtain Designated Waste Containers: Contact your EHS department to obtain approved hazardous waste containers. These should be clearly labeled and in good condition.

  • Solid Waste Collection:

    • Place all solid materials contaminated with ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate into a dedicated solid hazardous waste container.[1] This includes:

      • Residual or expired product.

      • Contaminated PPE (gloves, etc.).

      • Weighing papers and contaminated lab consumables.

      • Absorbent materials from spill cleanups.

  • Liquid Waste Collection:

    • Collect all solutions containing ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate in a separate, compatible liquid waste container.[1]

    • Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate". Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat or ignition sources.[2][3]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is ready for pickup, follow your institution's procedures to request disposal by the EHS department or their contracted hazardous waste management company.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department. Do not attempt to clean up a large spill without specialized training and equipment.[1]

Decontamination and Disposal of Empty Containers

Empty containers that held ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate must also be treated as hazardous waste unless properly decontaminated.

Protocol for Container Decontamination:

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

    • Crucially, collect the rinsate (the solvent used for rinsing) as liquid hazardous waste. [5] Do not pour the rinsate down the drain.

  • Container Disposal:

    • After triple rinsing, deface or remove the original label to prevent misuse.

    • The decontaminated container can then typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin, depending on the material). Confirm this with your EHS department.

    • If triple rinsing is not feasible, the empty container must be disposed of as solid hazardous waste.[5]

Regulatory Framework: Understanding RCRA

The disposal of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[6][7]

A waste is considered hazardous if it is specifically listed by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] While ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is not explicitly listed, its potential for toxicity means it should be managed as a hazardous waste to ensure compliance. Your EHS department will be responsible for assigning the appropriate EPA hazardous waste code and ensuring the waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Visual and Tabular Summaries

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate and associated materials.

DisposalWorkflow Disposal Workflow for Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Waste Generated (Solid or Liquid) collect_solid Collect in Labeled Solid Hazardous Waste Container start->collect_solid Solid Waste (e.g., contaminated gloves) collect_liquid Collect in Labeled Liquid Hazardous Waste Container start->collect_liquid Liquid Waste (e.g., solutions) spill Spill Occurs spill_size Assess Spill Size spill->spill_size storage Store in Secure, Designated Area collect_solid->storage collect_liquid->storage small_spill Small Spill: Contain with Absorbent spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large small_spill->collect_solid Dispose of absorbent as solid waste ehs_pickup Arrange for EHS Pickup storage->ehs_pickup licensed_disposal Disposal by Licensed Hazardous Waste Contractor ehs_pickup->licensed_disposal

Caption: Disposal Workflow Diagram

Summary of Disposal Procedures
ItemProcedureKey Considerations
Pure Compound/Residue Collect as solid hazardous waste.Do not mix with other waste streams. Label with full chemical name.
Contaminated Solutions Collect as liquid hazardous waste.Segregate from incompatible chemicals. Label with full chemical name and concentration.
Contaminated Labware/PPE Collect as solid hazardous waste.Includes gloves, wipes, weighing papers, etc.
Empty Containers Triple rinse with a suitable solvent; collect rinsate as liquid hazardous waste.If not triple-rinsed, dispose of the container as solid hazardous waste.
Spills Small spills: Use inert absorbent and collect as solid hazardous waste.Large spills: Evacuate and contact your institution's EHS department immediately.

References

Sources

Handling

Personal protective equipment for handling ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Operational Safety and Handling Guide: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate As a Senior Application Scientist, I recognize that working with novel heterocyclic building blocks in drug discovery requires more...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

As a Senior Application Scientist, I recognize that working with novel heterocyclic building blocks in drug discovery requires more than just a generic safety data sheet (SDS)—it requires a deep understanding of chemical causality and proactive risk mitigation.

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (Formula: C₁₀H₁₀N₄O₂) is a specialized, nitrogen-rich intermediate. Because its specific target affinities and off-target toxicities are not yet fully characterized in literature, we must apply the precautionary principle. Nitrogenous heterocycles like pyridazines and pyrazoles can exhibit unexpected pharmacological activity (e.g., kinase inhibition or skin sensitization), while the lipophilic ethyl ester moiety can facilitate rapid dermal absorption.

According to the, if a chemical's toxicity is not fully characterized, laboratory personnel must assume it is highly hazardous and implement stringent protective measures[1]. Similarly, the National Research Council’s dictates that research involving novel materials poses unknown hazards, requiring the highest baseline of engineering controls[2].

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency in your laboratory.

Causality-Driven PPE & Engineering Controls Matrix

To move beyond simply listing equipment, the table below summarizes the required quantitative safety parameters and the mechanistic rationale behind each choice.

Safety CategoryEquipment / SpecificationQuantitative MetricMechanistic Rationale & Causality
Hand Protection Double Nitrile Gloves 4 mil thickness per layerCausality: The ethyl ester group increases the compound's lipophilicity, potentially enhancing dermal penetration. Double-gloving prevents breakthrough; the outer glove is discarded immediately upon suspected contamination.
Eye/Face Protection ANSI Z87.1 Safety Goggles100% orbital coverageCausality: Fine powders can easily aerosolize. Standard safety glasses leave gaps; tight-fitting goggles prevent micro-particulate ingress into the ocular mucosa.
Body Protection Flame-Resistant Lab CoatKnee-length, fully buttonedCausality: Protects against accidental spills of the organic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve this ester during reaction setups.
Engineering Control Certified Fume HoodFace velocity: 80–120 fpmCausality: Captures aerosolized powders and solvent vapors. Operating below 80 fpm risks back-drafting; above 120 fpm creates turbulent eddies that can blow the powder out of the weigh boat.
Emergency Response Eyewash Station / Shower15-minute continuous flushCausality: In the event of exposure, a 15-minute flush is the physiological minimum required to dilute and mechanically remove uncharacterized organic irritants from tissues[3].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step without passing the validation checkpoint.

Step 1: Pre-Operation Risk Assessment & Setup

  • Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Don the required PPE: knee-length lab coat, ANSI Z87.1 goggles, and two pairs of 4 mil nitrile gloves.

  • Validation Checkpoint: Hold a Kimwipe near the bottom airfoil of the hood; it should gently pull inward, confirming negative pressure.

Step 2: Weighing and Manipulation

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Insight: Novel heterocyclic powders frequently hold static charges. Using anti-static boats prevents the powder from repelling and aerosolizing into the breathing zone.

  • Using a clean, grounded metal spatula, carefully transfer the ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate to the weigh boat.

  • Cap the source bottle immediately after removing the required mass to minimize environmental exposure.

  • Validation Checkpoint: Inspect the outer gloves. If any white powder is visible on the fingertips, safely remove and dispose of the outer gloves inside the hood, and don a fresh outer pair.

Step 3: Solubilization and Transfer

  • Do not transport the dry powder across the laboratory. Instead, dissolve the compound in your target reaction solvent (e.g., DMSO for assays, or DCM/EtOAc for synthesis) inside the fume hood.

  • Transfer the solubilized compound in a securely capped vial to your secondary workstation (e.g., LC-MS autosampler or reaction block).

  • Validation Checkpoint: Invert the capped vial gently to ensure the seal is liquid-tight before removing it from the engineering control zone.

Visualizing the Safety Workflow

The following diagram maps the logical progression of handling this novel compound, ensuring no safety gaps exist between material retrieval and disposal.

SafetyWorkflow Risk 1. Hazard Profiling Assume High Acute Toxicity PPE 2. PPE Verification ≥4 mil Nitrile, ANSI Z87.1 Goggles Risk->PPE Eng 3. Engineering Controls Hood Face Velocity: 80-120 fpm PPE->Eng Handle 4. Active Manipulation Anti-static Weighing & Transfer Eng->Handle Decon 5. Decontamination Solvent Wipe (EtOH/Water) Handle->Decon Waste 6. Waste Segregation Non-Halogenated Organics Decon->Waste

Fig 1: Sequential safety and operational workflow for handling novel heterocyclic compounds.

Waste Management & Disposal Plan

Because the molecular formula of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is C₁₀H₁₀N₄O₂, it contains no halogens (Fluorine, Chlorine, Bromine, or Iodine). Proper segregation is critical to prevent dangerous chemical incompatibilities and reduce disposal costs.

  • Liquid Waste: Any reaction mixtures, mother liquors, or DMSO stock solutions containing this compound must be routed to the Non-Halogenated Organic Waste carboy.

  • Solid Waste: Contaminated anti-static weigh boats, spatulas, Kimwipes, and the outer layer of nitrile gloves must be placed in a designated Hazardous Solid Waste container (often a poly-lined drum or specific benchtop bin).

  • Decontamination: After the procedure, wipe down the balance and fume hood surface with a solvent appropriate for dissolving the ester (e.g., ethanol or a 70/30 IPA/water mix), and dispose of the wipes in the solid waste container.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) / eCFR URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
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